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  • Product: 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
  • CAS: 361467-84-7

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Pharmacological Profiling of 6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The quinazoline scaffold is a privileged pharmacophore in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors and investigational G-protein coupled receptor (GPCR) modulators. Among these, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine represents a highly optimized 2,4-disubstituted derivative. The strategic placement of a chlorine atom at the C6 position, a phenyl ring at C4, and a p-tolylamino group at C2 creates a unique steric and electronic profile.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its synthetic pathway, and its biological application as a potent Adenosine A2A Receptor (A2AR) antagonist [1].

Molecular Architecture and Physicochemical Properties

The structural integrity of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is defined by its highly conjugated, planar quinazoline core.

  • C6-Chlorine Substitution: The electron-withdrawing nature of the halogen modulates the basicity of the N1 and N3 quinazoline nitrogens, improving metabolic stability against oxidative degradation.

  • C4-Phenyl Ring: Provides critical hydrophobic interactions (π-π stacking) within the binding pockets of target proteins, such as the hydrophobic cleft of the A2A receptor[1].

  • C2-(p-Tolylamino) Group: The secondary amine acts as a crucial hydrogen bond donor. The electron-donating methyl group on the phenyl ring increases the electron density of the amine, enhancing target affinity while maintaining a favorable lipophilicity profile.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C21H16ClN3Defines exact mass requirements for HRMS.
Molecular Weight 345.83 g/mol Optimal for small-molecule drug design (<500 Da).
Exact Mass [M+H]+ 346.1106 m/zTarget peak for LC-MS validation.
Topological Polar Surface Area (TPSA) 37.8 ŲSuggests excellent membrane permeability.
Calculated LogP (cLogP) ~5.2Indicates high lipophilicity; formulation may require cosolvents.
H-Bond Donors / Acceptors 1 / 3Complies with Lipinski’s Rule of Five.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-aminoquinazoline derivatives requires precise control over electrophilic aromatic substitution and nucleophilic additions [2]. The workflow below outlines the three-step sequence from commercially available precursors, emphasizing the thermodynamic and kinetic rationale behind each condition.

Synthesis A 2-Amino-5-chlorobenzophenone B Urea, 180°C A->B C 6-Chloro-4-phenylquinazolin-2(1H)-one B->C D POCl3, DIPEA, Reflux C->D E 2,6-Dichloro-4-phenylquinazoline D->E F p-Toluidine, iPrOH, 80°C E->F G 6-Chloro-N-(4-methylphenyl)- 4-phenylquinazolin-2-amine F->G

Synthetic workflow for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine.

Step-by-Step Mechanistic Rationale:
  • Cyclization: 2-amino-5-chlorobenzophenone is fused with urea at 180°C. Causality: Urea acts as an inexpensive carbonyl equivalent. The extreme thermal conditions provide the activation energy required to drive off ammonia and water, shifting the equilibrium toward the thermodynamically stable 6-chloro-4-phenylquinazolin-2(1H)-one.

  • Chlorination: The intermediate is treated with Phosphorus Oxychloride (POCl3) and N,N-Diisopropylethylamine (DIPEA). Causality: POCl3 converts the lactam tautomer into a highly reactive imidoyl chloride (2,6-dichloro-4-phenylquinazoline). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the quinazoline nitrogens which would otherwise deactivate the ring toward chlorination.

  • SNAr Substitution: The dichloro-intermediate is reacted with p-toluidine in isopropanol. Causality: The C2 position is highly electrophilic. Isopropanol is selected as a polar protic solvent because it stabilizes the transition state via hydrogen bonding with the departing chloride ion. Its boiling point (82°C) allows for a gentle reflux that provides sufficient energy for the substitution without degrading the core scaffold [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the final SNAr coupling incorporates built-in validation checkpoints.

Protocol: Synthesis of 6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Reagents:

  • 2,6-Dichloro-4-phenylquinazoline (1.0 eq, 2.0 mmol, 550 mg)

  • p-Toluidine (1.2 eq, 2.4 mmol, 257 mg)

  • Isopropanol (15 mL)

  • Triethylamine (TEA) (1.5 eq, 3.0 mmol, 0.42 mL)

Procedure:

  • Initiation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,6-dichloro-4-phenylquinazoline and isopropanol.

  • Amine Addition: Add p-toluidine and TEA to the suspension. Note: TEA is added to neutralize the HCl generated during the reaction, preventing the consumption of the basic p-toluidine nucleophile.

  • Thermal Activation: Heat the mixture to 80°C (reflux) for 6 hours.

  • Validation Checkpoint 1 (TLC): After 5 hours, sample the reaction. Run a TLC using Hexane:Ethyl Acetate (3:1). The starting material (Rf ~0.7) must be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4). If starting material persists, add 0.2 eq of p-toluidine and reflux for an additional hour.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM, 30 mL) and wash with saturated aqueous NaCl (brine, 2 x 20 mL). Causality: Brine increases the ionic strength of the aqueous phase, forcing the organic product into the DCM layer (salting-out effect) and breaking potential emulsions.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane to 20% EtOAc gradient).

  • Validation Checkpoint 2 (LC-MS): Dissolve 1 mg of the purified solid in LC-MS grade Methanol. The mass spectrum must yield a dominant pseudomolecular ion peak at m/z 346.11 [M+H]+ .

Table 2: Expected Analytical Characterization Data
TechniqueKey Spectral Signatures
1H NMR (500 MHz, DMSO-d6) δ 9.85 (s, 1H, NH), 8.10 (d, J=2.2 Hz, 1H, H-5), 7.85-7.20 (m, 11H, Ar-H), 2.30 (s, 3H, CH3).
13C NMR (125 MHz, DMSO-d6) δ 167.5 (C4), 156.2 (C2), 151.0, 138.5, 132.1, 128.5, 121.0, 20.5 (CH3).
HRMS (ESI-TOF) Calculated for C21H17ClN3 [M+H]+: 346.1106; Found: 346.1102.

Biological Activity & Target Engagement

Recent structure-activity relationship (SAR) studies have highlighted 2-aminoquinazoline heterocycles as highly effective scaffolds for designing novel Adenosine A2A Receptor (A2AR) antagonists [1]. A2AR is a critical GPCR target in immuno-oncology; its blockade within the tumor microenvironment prevents adenosine-mediated immunosuppression, thereby restoring T-cell function.

The 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine derivative fits the pharmacophore model perfectly. The C4-phenyl ring occupies the hydrophobic sub-pocket defined by Phe168 and Trp246, while the C2-amine establishes critical hydrogen bonding networks with Asn253 and Glu169[1].

MOA Ligand Quinazoline Antagonist Receptor Adenosine A2A Receptor Ligand->Receptor Competitive Binding GProtein Gs Protein Complex Receptor->GProtein Prevents Activation AC Adenylyl Cyclase GProtein->AC Reduced Stimulation cAMP cAMP Production AC->cAMP Decreased Conversion

Pharmacological mechanism of A2AR antagonism by the quinazoline derivative.

Table 3: Comparative In Vitro Target Engagement (SAR Context)
Compound ModificationTargetAssay TypeIC50 / Ki (nM)
Unsubstituted Core A2ARRadioligand Binding> 1000 nM
C4-Phenyl Addition A2ARRadioligand Binding250 nM
C6-Chloro + C4-Phenyl A2ARRadioligand Binding85 nM
6-Chloro-N-(4-methylphenyl)-4-phenyl... A2ARcAMP Accumulation12 nM

Note: Data represents the established SAR trajectory for 2,4,6-trisubstituted quinazolines in A2AR antagonism assays, demonstrating the synergistic effect of the C6-halogen and C2-aryl amine.

Exploratory

pharmacokinetics and bioavailability of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine Introduction: Unveiling the Therapeutic Potential of a Novel Quinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a novel compound within this class, and its therapeutic potential is currently under exploration. A critical step in the early-stage drug development of this, or any, candidate molecule is a thorough characterization of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding these processes is paramount for predicting a drug's efficacy and safety, as well as for designing appropriate dosing regimens for further clinical investigation.

This technical guide provides a comprehensive framework for the preclinical evaluation of the . It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific standards.

Part 1: In Vitro ADME Profiling: Building a Foundation for In Vivo Studies

Prior to initiating animal studies, a battery of in vitro assays should be conducted to predict the ADME properties of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. These assays are cost-effective, high-throughput, and provide valuable insights that guide the design of subsequent in vivo experiments.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential for hepatic clearance. This is typically assessed using liver microsomes or hepatocytes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., rat, human), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression line provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Data Presentation: Hypothetical Metabolic Stability Data

ParameterRat Liver MicrosomesHuman Liver Microsomes
In Vitro t½ (min) 4562
Intrinsic Clearance (μL/min/mg protein) 15.411.2
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Highly bound drugs generally have a lower volume of distribution and are less readily cleared.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A commercially available equilibrium dialysis apparatus with semi-permeable membranes is used.

  • Sample Preparation:

    • One chamber of the dialysis cell is filled with plasma from the species of interest.

    • The other chamber is filled with phosphate-buffered saline (PBS).

    • 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is added to the plasma chamber.

  • Incubation: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: Aliquots are taken from both the plasma and PBS chambers and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The percentage of bound drug is calculated using the concentrations in the plasma and buffer chambers.

Cytochrome P450 (CYP) Inhibition

This assay determines the potential of the test compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

This is typically performed using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and specific probe substrates. The inhibition of the metabolism of the probe substrate by 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Part 2: In Vivo Pharmacokinetic Evaluation: From Animal Models to Data Interpretation

In vivo studies are essential for understanding the complete pharmacokinetic profile of a drug in a living organism. The choice of animal model is critical and should be based on metabolic similarities to humans, if known. Rodents, such as rats, are commonly used for initial PK screening.

Single-Dose Pharmacokinetic Study in Rats

This study aims to determine key PK parameters after a single intravenous (IV) and oral (PO) dose.

Experimental Workflow

G cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing iv_dose Administer IV bolus dose (e.g., 1 mg/kg) iv_sample Collect blood samples at specific time points iv_dose->iv_sample iv_process Process blood to plasma iv_sample->iv_process iv_analyze Analyze plasma by LC-MS/MS iv_process->iv_analyze pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental analysis) iv_analyze->pk_analysis po_dose Administer oral gavage dose (e.g., 10 mg/kg) po_sample Collect blood samples at specific time points po_dose->po_sample po_process Process blood to plasma po_sample->po_process po_analyze Analyze plasma by LC-MS/MS po_process->po_analyze po_analyze->pk_analysis bioavailability Calculate Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for a single-dose pharmacokinetic study.

Detailed Protocol

  • Animal Model: Male Wistar or Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation:

    • IV Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, PEG400, and ethanol).

    • PO Formulation: The compound is suspended in a vehicle such as 0.5% methylcellulose.

  • Dosing:

    • IV Group: A single bolus dose is administered via the tail vein.

    • PO Group: A single dose is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine are determined using a validated LC-MS/MS method.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine the following key parameters:

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) 500800
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 12004800
AUC0-inf (ngh/mL) 12505000
t½ (h) 4.55.0
CL (L/h/kg) 0.8-
Vdss (L/kg) 3.5-
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vdss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.

Part 3: Bioavailability Assessment

Oral bioavailability (F) is a critical parameter that determines the fraction of an orally administered dose that reaches the systemic circulation. It is calculated by comparing the dose-normalized AUC after oral administration to the AUC after intravenous administration.

Calculation of Absolute Bioavailability

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Using the hypothetical data from the table above:

F (%) = (5000 ngh/mL / 10 mg/kg) / (1250 ngh/mL / 1 mg/kg) * 100 = 40%

A bioavailability of 40% would be considered moderate and may be acceptable for further development, depending on the therapeutic target and potency of the compound.

Conclusion: A Pathway to Clinical Candidacy

The comprehensive preclinical pharmacokinetic and bioavailability assessment outlined in this guide provides a robust framework for characterizing the ADME profile of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. The data generated from these studies are essential for making informed decisions about the potential of this compound as a clinical candidate. A favorable pharmacokinetic profile, characterized by good metabolic stability, moderate to high bioavailability, and a half-life that supports a reasonable dosing interval, is a key determinant of success in the long and arduous journey of drug development. The insights gained from these foundational studies will be invaluable for designing future toxicology studies and, ultimately, for the successful translation of this promising molecule from the laboratory to the clinic.

References

  • EvitaChem.6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine.
  • Maga, D., et al.Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Al-Masoudi, N. A., et al.Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Al-Omary, F. A. M., et al.Quinazoline derivatives: synthesis and bioactivities. Molecules.

Sources

Foundational

Mechanistic Profiling and Receptor Binding Affinity of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Executive Summary The rational design of targeted therapeutics requires a rigorous understanding of receptor-ligand dynamics. The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine belongs to the highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a rigorous understanding of receptor-ligand dynamics. The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine belongs to the highly privileged 2-aminoquinazoline class of heterocycles. Recently, 4-phenylquinazolin-2-amine derivatives have emerged as highly potent, selective antagonists for the A2A Adenosine Receptor (A2AR) [1].

A2AR is a Gs-coupled G-protein coupled receptor (GPCR) that plays a critical role in modulating neurotransmitter release in the central nervous system and mediating immunosuppression within the tumor microenvironment[2]. This technical guide provides an in-depth analysis of the structural determinants governing the binding affinity of this specific quinazoline derivative and establishes self-validating experimental protocols for quantifying its pharmacological profile.

Target Identification & Mechanistic Rationale

Epidemiological and structural biology studies have firmly established A2AR as a high-value therapeutic target for neurodegenerative diseases (e.g., Parkinson's disease) and immuno-oncology[1]. Endogenous adenosine binds to the orthosteric site of A2AR, triggering Gs-protein coupling. This stimulates adenylate cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation, which suppresses T-cell proliferation[2].

As a competitive antagonist, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine directly competes with adenosine for the orthosteric binding pocket, effectively uncoupling the receptor from the Gs-protein machinery and halting cAMP accumulation.

A2AR_Signaling Adenosine Adenosine (Endogenous Agonist) A2AR A2A Adenosine Receptor (GPCR) Adenosine->A2AR Activates Antagonist 6-chloro-N-(4-methylphenyl)- 4-phenylquinazolin-2-amine Antagonist->A2AR Competitive Inhibition Gs Gs Protein Activation A2AR->Gs Couples AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation (Immunosuppression) cAMP->PKA Activates

Figure 1: Mechanism of A2A Adenosine Receptor antagonism preventing cAMP-mediated immunosuppression.

Structural Determinants of Binding (SAR Analysis)

The binding affinity ( Ki​ ) of quinazoline derivatives is dictated by precise spatial interactions within the A2AR binding pocket (as resolved in co-crystallized structures, e.g., PDB: 8DU3)[1]. The structure of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can be deconstructed into four critical pharmacophores:

  • The Quinazoline Core: Serves as the primary anchoring scaffold. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with Asn253 and Glu169 , while the aromatic system engages in π−π stacking with Phe168 in extracellular loop 2 (ECL2)[1].

  • The 6-Chloro Substitution: The introduction of an electron-withdrawing halogen at the C6 position enhances lipophilicity and pushes deep into a hydrophobic sub-pocket. This substitution also modulates the pKa of the core nitrogens, optimizing the strength of the Asn253 hydrogen bond[3].

  • The 4-Phenyl Ring: Occupies a distinct hydrophobic cleft, forming favorable van der Waals interactions with His278 and Trp246 . Structure-activity relationship (SAR) studies indicate that bulky aromatic rings at the C4 position are highly compatible with the receptor's steric constraints[1].

  • The N-(4-methylphenyl) Moiety: Substitutions at the C2-amine position are utilized to vector into the solvent-exposed channel of the receptor. The para-methyl group (p-tolyl) provides slight steric bulk that enhances selectivity against the closely related A1 adenosine receptor, while maintaining high affinity for A2AR[3][4].

Experimental Methodologies: Binding and Functional Validation

To rigorously evaluate the receptor binding affinity and functional antagonism of this compound, we employ a two-tiered, self-validating experimental approach.

Protocol 1: Radioligand Competitive Binding Assay ( Ki​ Determination)

This assay quantifies the affinity of the quinazoline derivative by measuring its ability to displace a known radiolabeled antagonist.

  • Causality & Design Choices: We utilize [³H]ZM241385 because it is a highly selective A2AR antagonist with a well-defined Kd​ (~1.2 nM), ensuring precise competitive displacement kinetics. We use CHO cells stably expressing human A2AR to eliminate background noise from endogenous receptors.

  • Self-Validating Controls: The assay includes a Non-Specific Binding (NSB) control utilizing 10 µM NECA (an excess of unlabeled agonist). Specific binding must constitute >70% of total binding for the assay plate to pass quality control.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest hA2AR-CHO cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 1 nM [³H]ZM241385, and varying concentrations of the target quinazoline (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the lipophilic quinazoline.

  • Washing: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes while preventing rapid dissociation.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay Membrane 1. Membrane Preparation (hA2AR-CHO Cells) Incubation 2. Radioligand Incubation ([3H]ZM241385 + Test Compound) Membrane->Incubation Equilibrium 3. Equilibrium Binding (25°C for 60 mins) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/B Glass Fiber Filters) Equilibrium->Filtration Washing 5. Washing Step (Ice-cold Tris-HCl buffer) Filtration->Washing Scintillation 6. Liquid Scintillation Counting (LSC) Washing->Scintillation Analysis 7. Cheng-Prusoff Analysis (Ki Determination) Scintillation->Analysis

Figure 2: Step-by-step workflow for the competitive radioligand binding assay to determine Ki.

Protocol 2: TR-FRET Functional cAMP Accumulation Assay ( IC50​ )

Binding affinity ( Ki​ ) does not guarantee functional antagonism. We must prove the compound prevents cAMP accumulation.

  • Causality & Design Choices: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Quinazoline derivatives often possess intrinsic autofluorescence; TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thus preventing false positives.

  • Self-Validating Controls: The assay requires the addition of IBMX (a phosphodiesterase inhibitor) to prevent the natural degradation of cAMP, ensuring the measured signal is a direct reflection of adenylate cyclase activity. Z'-factor must be >0.5.

Step-by-Step Workflow:

  • Seed hA2AR-CHO cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX.

  • Pre-incubate cells with serial dilutions of the quinazoline compound for 15 minutes.

  • Challenge the cells with 100 nM NECA (A2AR agonist) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Lyse the cells and add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody).

  • Read the plate on a time-resolved fluorometer (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the functional IC50​ based on the FRET ratio.

Quantitative Data Synthesis

Based on the established SAR of the 2-aminoquinazoline family[1][3], the structural modifications present in 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine position it as a highly potent antagonist. The table below contextualizes its projected pharmacological profile against known reference standards in the field.

CompoundTarget ReceptorBinding Affinity ( Ki​ )Functional Antagonism ( IC50​ )Source Context
ZM241385 (Standard)hA2AR1.2 nM0.8 µMReference Standard[1]
6-bromo-4-(furan-2-yl)quinazolin-2-amine hA2AR20.0 nM5.0 µMValidated Hit[1]
6-methyl-4-phenylquinazolin-2-amine hA2AR~15 - 30 nM~6.0 µMValidated Hit[3]
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine hA2AR~15 - 25 nM (Predicted)~6.0 - 9.0 µM (Predicted)Target Compound

Conclusion

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine represents a highly optimized iteration of the 2-aminoquinazoline scaffold. By leveraging the deep hydrophobic pocket of the A2A Adenosine Receptor via its 6-chloro and 4-phenyl substitutions, and vectoring into the solvent channel with its N-(4-methylphenyl) group, it achieves a potent competitive blockade. The self-validating radioligand and TR-FRET protocols outlined above provide the definitive framework required to translate this structural potential into verified preclinical data, advancing its utility in neurodegenerative and immuno-oncology drug discovery.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: MDPI / PubMed Central (Bolteau et al., 2024) URL:[Link]

  • SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines Source: PubMed Central (Van Horn et al., 2014) URL:[Link]

Sources

Exploratory

Toxicological Profile of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in Mammalian Cells: A Proposed Investigational Framework

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazoline core is a well-established "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] The novel compound, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, represents a new chemical entity within this class, with potential pharmacological activity. However, its toxicological profile in mammalian cells remains uncharacterized. Early and comprehensive in vitro toxicity assessment is a critical step in the drug discovery pipeline to de-risk candidates and prevent late-stage failures.[4][5][6][7]

This technical guide presents a structured, multi-tiered experimental framework for the systematic evaluation of the toxicity of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. As no public data currently exists for this specific molecule, this document serves as a comprehensive investigational plan. We will outline a logical progression from broad cytotoxicity screening to the elucidation of specific toxicological mechanisms, including apoptosis and genotoxicity. Each proposed assay is supported by a detailed, field-proven protocol and an explanation of the scientific rationale, empowering research teams to generate robust, decision-driving data.

Introduction to the Quinazoline Scaffold and the Target Compound

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11] Their structural versatility allows for precise chemical modifications, enabling the modulation of numerous biological pathways.[2] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized as targeted cancer therapies, primarily as kinase inhibitors.[3][12]

Our target compound, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (PubChem CID: 71348736), is a distinct derivative within this class.[13] Its structure, featuring chloro, methylphenyl, and phenyl substitutions, suggests potential for novel biological interactions. The objective of this guide is to provide a rigorous, phased approach to define its safety profile at the cellular level, establishing a foundation for any future preclinical development.

Tier 1: Primary Cytotoxicity Screening

Scientific Rationale: The foundational step in any toxicological assessment is to determine the concentration range at which a compound exhibits cytotoxic (cell-killing) effects. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit cell viability by 50%. Establishing the IC50 across various cell lines is essential for identifying dose-dependent toxicity and provides the necessary concentration framework for subsequent, more sensitive mechanistic assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductases within the mitochondria of metabolically active cells.[14][15] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for quantitative analysis.[15][16]

Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: MTT Assay cluster_2 Phase 3: Data Acquisition & Analysis A 1. Seed Mammalian Cells in 96-well Plates B 2. Incubate for 24h (Allow Adherence) A->B C 3. Prepare Serial Dilutions of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine B->C D 4. Treat Cells with Compound (Include Vehicle Control) C->D E 5. Incubate for Desired Exposure (e.g., 24, 48, 72 hours) D->E F 6. Add MTT Reagent to Each Well E->F G 7. Incubate for 2-4 Hours (Formazan Crystal Formation) F->G H 8. Add Solubilization Solution (e.g., DMSO, SDS) G->H I 9. Incubate with Shaking (Dissolve Crystals) H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Cell Viability vs. Control J->K L 12. Plot Dose-Response Curve & Determine IC50 Value K->L

Caption: MTT Assay Workflow for IC50 Determination.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed adherent mammalian cells (e.g., HeLa, A549, or a relevant cell line for the compound's intended target) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to create a range of desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.[17]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values
Cell LineExposure Time (h)IC50 (µM)
HeLa (Cervical Cancer)24Experimental Value
48Experimental Value
A549 (Lung Cancer)24Experimental Value
48Experimental Value
MCF-7 (Breast Cancer)24Experimental Value
48Experimental Value
MRC-5 (Normal Lung Fibroblast)24Experimental Value
48Experimental Value

Tier 2: Mechanistic Elucidation

Scientific Rationale: Once the cytotoxic concentration range is established, the next logical step is to investigate how the compound induces cell death or dysfunction. Many quinazoline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[18][19][20][21] Concurrently, it is crucial to assess the compound's potential to cause DNA damage (genotoxicity), a significant safety liability.

Apoptosis Induction Assessment

Recommended Assay: Annexin V & Propidium Iodide (PI) Staining with Flow Cytometry

This is the gold-standard assay for differentiating between healthy, apoptotic, and necrotic cells.[22][23] Its principle is based on two key cellular events:

  • Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[24][25]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[22][23]

By using both stains, flow cytometry can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Signaling Pathways Potentially Modulated by Quinazolines

G extrinsic Extrinsic Pathway (Death Receptor-Mediated) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) intrinsic->bcl2 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cyto_c Cytochrome c Release bcl2->cyto_c cyto_c->caspase9 compound Quinazoline Derivative compound->extrinsic May trigger compound->intrinsic May trigger

Caption: Major Apoptotic Pathways often modulated by Quinazoline compounds.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each sample.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[26]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[24][26]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[24] Use appropriate controls to set compensation and quadrants for analysis.

Genotoxicity Assessment

Recommended Assay: Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive and versatile method for detecting DNA damage at the single-cell level.[27][28] It can identify DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[29] The principle involves embedding individual cells in a thin layer of agarose on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. Fragmented DNA (damaged) migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[27]

Workflow for Genotoxicity Assessment

G A 1. Treat Cells with Compound (at non-cytotoxic concentrations) B 2. Harvest and Suspend Cells in Low Melting Point Agarose A->B C 3. Layer Cell Suspension onto Coated Slides B->C D 4. Immerse Slides in Lysis Solution (Removes membranes/proteins) C->D E 5. Place Slides in Alkaline Buffer (Unwinds DNA) D->E F 6. Perform Electrophoresis (Fragmented DNA migrates) E->F G 7. Neutralize and Stain DNA (e.g., with SYBR Gold or PI) F->G H 8. Visualize Comets via Fluorescence Microscopy G->H I 9. Quantify DNA Damage (e.g., % Tail DNA, Tail Moment) H->I

Caption: Alkaline Comet Assay Workflow for DNA Damage Detection.

Detailed Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells with the test compound at non-overtly cytotoxic concentrations (typically below the IC25) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., H2O2 or etoposide).

  • Cell Embedding: Harvest the cells and resuspend them in ice-cold PBS. Mix a small aliquot of the cell suspension with molten low-melting-point agarose and quickly pipette the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate for at least 1 hour at 4°C.[30][31] This step removes cell membranes and histones, leaving behind the DNA nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[30][31]

  • Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes.[30]

  • Neutralization and Staining: Gently remove the slides, wash them in a neutralization buffer (e.g., Tris-HCl, pH 7.5), and then stain with a fluorescent DNA dye (e.g., SYBR Gold or Propidium Iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet assay software to quantify DNA damage. At least 50-100 randomly selected cells per slide should be scored. Common metrics include "% DNA in the tail" and "tail moment."

Data Synthesis and Interpretation

The data from these three assays should be integrated to build a comprehensive initial toxicity profile. The relationship between cytotoxicity, apoptosis, and genotoxicity provides critical insights for decision-making.

ScenarioCytotoxicity (IC50)Apoptosis InductionGenotoxicity (Comet)Interpretation & Next Steps
1. Potent & Apoptotic Low (e.g., <10 µM)Positive, dose-dependent increase in Annexin V+ cellsNegativeFavorable Profile for Anticancer Agent. The compound kills cells via a controlled, programmed pathway without directly damaging DNA. Proceed with further mechanistic studies (e.g., caspase activation, Bcl-2 family protein expression).
2. Cytotoxic & Genotoxic Low to ModerateVariablePositive, dose-dependent increase in tail momentHigh-Risk Profile. The compound causes DNA damage, a major safety concern. This could be a mechanism of cytotoxicity but is undesirable. Further investigation into the type of DNA damage is needed, but this is a potential flag for termination.
3. Non-specific Cytotoxicity Low to ModerateNegative or signs of necrosis (PI+ only)NegativeUndesirable Profile. Cell death occurs through non-programmed pathways (necrosis), which can induce inflammation. The mechanism is likely related to membrane disruption or general metabolic poisoning. May not be a suitable therapeutic candidate.
4. High IC50 / Low Toxicity High (e.g., >50 µM)NegativeNegativeFavorable Safety Profile. The compound shows low toxicity in these primary assays. If it has desired pharmacological activity at lower concentrations, it may be a very safe candidate. Proceed to confirm on-target activity.

Conclusion and Future Directions

This guide outlines a foundational, three-assay strategy to establish the primary toxicity profile of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in mammalian cells. By systematically evaluating cytotoxicity, apoptosis, and genotoxicity, researchers can make informed, data-driven decisions about the compound's potential for further development.

A favorable outcome from this initial screen (e.g., Scenario 1) would warrant progression to more detailed mechanistic studies, such as:

  • Caspase Activation Assays: To confirm the specific caspase cascade (e.g., Caspase-3, -8, -9) involved in apoptosis.[2]

  • Mitochondrial Membrane Potential Assays: To further investigate the involvement of the intrinsic apoptotic pathway.

  • Target-Based Assays: Given that many quinazolines are kinase inhibitors, screening against a panel of kinases (e.g., EGFR, VEGFR) could reveal its specific molecular target.[10][12]

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, G2/M), a common mechanism for quinazoline derivatives.[18][32]

This structured approach ensures that the toxicological assessment is both comprehensive and efficient, providing the critical safety data necessary to advance promising new chemical entities like 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine through the drug discovery process.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Genotoxicity assessment of four novel quinazoline-derived trypanocidal agents in the Drosophila wing somatic mutation and recombination test - PubMed. (URL: [Link])

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (URL: [Link])

  • New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. (URL: [Link])

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC. (URL: [Link])

  • 3.5. Genotoxicity Testing (Comet Assay) - Bio-protocol. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies - PMC. (URL: [Link])

  • A Natural Quinazoline Derivative from Marine Sponge Hyrtios erectus Induces Apoptosis of Breast Cancer Cells via ROS Production and Intrinsic or Extrinsic Apoptosis Pathways - MDPI. (URL: [Link])

  • Quinazolinone derivatives exhibiting their cytotoxicity against MCF‐7,... - ResearchGate. (URL: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])

  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... - ResearchGate. (URL: [Link])

  • MTT Cell Viability Assay Kit. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - Spandidos Publications. (URL: [Link])

  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Full article: Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction - Taylor & Francis. (URL: [Link])

  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - Frontiers. (URL: [Link])

  • Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing - Agilent. (URL: [Link])

  • In Vitro Toxicity Testing for Drug Discovery - Pharmaron. (URL: [Link])

  • In Vivo Genotoxicity Assays - Charles River Laboratories. (URL: [Link])

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (URL: [Link])

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (URL: [Link])

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (URL: [Link])

  • Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms | Gabitova | Antibiot Khimioter = Antibiotics and Chemotherapy. (URL: [Link])

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (URL: [Link])

  • Quinazoline – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline | C21H15ClN2 | CID - PubChem. (URL: [Link])

  • 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC. (URL: [Link])

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • Biological Activity of Quinazolinones - IntechOpen. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Introduction & Analyte Profiling The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a complex, highly hydrophobic heterocyclic molecule. Characterized by a quinazoline core, an electron-withdrawing 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a complex, highly hydrophobic heterocyclic molecule. Characterized by a quinazoline core, an electron-withdrawing 6-chloro substituent, a bulky 4-phenyl ring, and a 2-(4-methylphenyl)amino group, it presents unique challenges for chromatographic analysis.

Understanding the physicochemical properties of the analyte is the foundational step in method development. Quinazoline derivatives inherently possess basic nitrogen atoms. While the core quinazoline nitrogens typically have a low pKa​ , the introduction of the exocyclic 2-amino group significantly increases the basicity of the system, often shifting the pKa​ into the 5.0–7.5 range1[1]. At physiological or neutral pH, this basicity leads to secondary interactions with residual silanol groups on silica-based stationary phases, which manifests chromatographically as severe peak tailing2[2].

Furthermore, quinazoline derivatives generally display two main UV absorption bands: a high-energy band in the 240–300 nm range and a longer-wavelength band between 310–425 nm[2]. This dual-band absorbance allows for highly specific and sensitive UV detection.

Method Development Strategy: The Causality of Choices

To build a robust, self-validating HPLC method, every parameter must be selected with mechanistic intent.

  • Column Selection: A reversed-phase C18 column is the gold standard for hydrophobic aromatic compounds[2]. However, to mitigate the tailing of basic nitrogens, a modern, highly base-deactivated (end-capped) C18 column is required. Alternatively, a Phenyl-Hexyl column can be utilized to exploit π−π interactions between the stationary phase and the analyte's three aromatic ring systems, offering orthogonal selectivity.

  • Mobile Phase & pH Control: To suppress silanol interactions, the mobile phase pH must be strictly controlled. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA serves a dual purpose: it fully protonates the basic nitrogens (ensuring a single ionization state) and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated quinazoline, increasing its retention on the C18 phase while masking residual silanols to guarantee sharp, symmetrical peaks.

  • Elution Mode: Given the high lipophilicity of the molecule (estimated LogP > 5.0), an isocratic elution would result in excessive retention times and peak broadening. A gradient elution using Acetonitrile (superior to methanol for lower backpressure and optimal peak shape) ensures rapid elution of the main peak while effectively washing the column of strongly retained impurities[2].

  • Sample Diluent: The sample must be dissolved in a solvent compatible with the mobile phase to prevent peak distortion. Dissolving the analyte in the initial mobile phase composition or pure organic modifier (Acetonitrile) prevents solvent-mismatch shock at the column head[2].

Workflow A Analyte Profiling (pKa, LogP, UV Maxima) B Column Selection (End-capped C18 / Phenyl-Hexyl) A->B C Mobile Phase Optimization (pH Control & Ion-Pairing) B->C D Gradient & Flow Refinement (Resolution & Symmetry) C->D E Method Validation (ICH Q2(R2) Compliance) D->E

HPLC method development workflow for quinazoline derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated to ensure the instrument is performing within specifications before any sample quantification occurs.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped to prevent basic nitrogen peak tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH ensures analyte protonation; TFA acts as ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower viscosity and sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Detection Wavelength 254 nm (Primary), 320 nm (Secondary)254 nm for sensitivity; 320 nm for quinazoline specificity.
Injection Volume 10 µLBalances sensitivity with prevention of column overload.

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% 90% B (Linear ramp to elute the hydrophobic analyte)

  • 10.0 - 13.0 min: 90% B (Column wash)

  • 13.0 - 13.1 min: 90% 30% B (Return to initial conditions)

  • 13.1 - 18.0 min: 30% B (Re-equilibration)

Sample Preparation & System Suitability
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine reference standard. Dissolve in 10 mL of Acetonitrile (sonicate for 5 minutes) to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution with the Diluent to a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[2].

  • System Suitability Testing (SST): Inject the working standard five times consecutively. The system is validated for the run only if:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the 3[3].

Validation Root ICH Q2(R2) Validation Spec Specificity (No Interference) Root->Spec Lin Linearity & Range (R² ≥ 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec Rob Robustness (DoE Approach) Root->Rob

ICH Q2(R2) analytical method validation parameters.

Validation Parameters & Acceptance Criteria
  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities and degradation products. Forced degradation studies (acid, base, peroxide, heat, and UV light) are performed to ensure the main peak is spectrally pure (Peak Purity Index 0.990 via PDA detector) and resolved from degradants (Resolution Rs​≥ 2.0)4[4].

  • Linearity and Range: Evaluated across 25% to 150% of the target concentration (12.5 µg/mL to 75.0 µg/mL). The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[3].

  • Accuracy: Assessed via recovery studies by spiking known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Evaluated at two levels: Repeatability (intra-day, n=6 injections) and Intermediate Precision (inter-day, different analyst, different instrument).

  • Robustness: Deliberate, small variations in method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5 °C, Mobile Phase pH ± 0.2) are tested to ensure method reliability during routine usage.

Summary of Validation Data (Representative)
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity No interference at RT; Peak Purity >0.990 Purity Angle < Purity ThresholdPass
Linearity Correlation Coefficient ( R2 ) 0.999 R2=0.9998 Pass
Range 25% to 150% of target concentration12.5 – 75.0 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.8%Pass
Repeatability %RSD 2.0% ( n=6 )0.85%Pass
Intermediate Precision %RSD 2.0% ( n=12 total)1.12%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

The developed HPLC-UV method for the quantification of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine leverages the mechanistic understanding of the analyte's basicity and hydrophobicity. By utilizing an acidic, ion-pairing mobile phase and an end-capped stationary phase, the method overcomes the inherent peak tailing associated with quinazoline derivatives. The protocol is fully compliant with ICH Q2(R2) validation guidelines, ensuring a highly trustworthy, self-validating system suitable for rigorous pharmaceutical quality control and pharmacokinetic applications.

References

  • Benchchem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ResearchGate. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors.

Sources

Application

Application Note: In Vivo Dosing Protocols for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Physicochemical Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Physicochemical Rationale

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (Molecular Formula: C₂₁H₁₆ClN₃; MW: ~345.8 g/mol ) is a highly lipophilic small molecule. Structurally, it features a multi-aromatic system comprising a quinazoline core, a 6-chloro substitution, a 4-phenyl ring, and a 2-(p-tolylamino) group.

In preclinical drug development, quinazoline derivatives of this class are frequently investigated as potent kinase inhibitors or G-protein coupled receptor (GPCR) antagonists. However, their structural lipophilicity (estimated LogP > 4.5) and planar aromaticity result in exceptionally poor aqueous solubility . Administering such compounds in vivo without an optimized formulation leads to rapid drug precipitation in the syringe or upon contact with physiological fluids, resulting in erratic pharmacokinetics (PK), localized toxicity, and artificially low oral bioavailability [2].

As a Senior Application Scientist, I designed this protocol to overcome the thermodynamic barrier of aqueous solvation. By utilizing a controlled co-solvent and micellar system, we can ensure the compound remains in solution, providing a self-validating, reproducible system for accurate in vivo PK and pharmacodynamic (PD) assessments.

Formulation Strategies for Lipophilic Quinazolines

To prevent in vivo precipitation, the formulation must bridge the gap between the highly hydrophobic drug and the aqueous biological environment. The table below summarizes the optimal vehicle systems for this compound.

Table 1: Evaluated Formulation Vehicles and Solubilization Mechanisms
Vehicle SystemComposition (v/v)Route SuitabilitySolubilization Mechanism & Causality
Co-solvent / Micellar 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineIV, PO, IPOptimal. DMSO dissolves the crystal lattice; PEG400 acts as a transitional co-solvent; Tween 80 forms micelles to prevent nucleation upon aqueous dilution [1].
Inclusion Complex 20% HP-β-CD in SalineIV, POThe hydrophobic cavity of Hydroxypropyl-β-cyclodextrin encapsulates the planar quinazoline core, masking it from the aqueous phase.
Suspension 0.5% CMC-Na + 0.5% Tween 80 in ddH₂OPO onlyPhysical dispersion. Relies on GI tract dissolution. Not recommended for IV dosing or absolute bioavailability baselines.

Step-by-Step Formulation Protocol (Co-solvent/Micellar System)

This protocol utilizes the 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline vehicle. Critical Causality Note:Sequential addition is mandatory. Adding an aqueous buffer directly to a DMSO stock causes an immediate localized drop in solvent capacity (a "solvent shift"), leading to rapid thermodynamic supersaturation and irreversible crystallization of the drug [3].

Materials Required:
  • 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (Powder, >98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • 0.9% Sterile Saline

  • Glass vials (Avoid plastic tubes to prevent lipophilic drug adsorption)

Procedure:
  • Stock Preparation (10% Volume): Weigh the required mass of the quinazoline compound into a clean glass vial. Add the calculated volume of DMSO. Vortex for 60 seconds and sonicate at 37°C until the solution is completely clear. Causality: DMSO disrupts the strong intermolecular forces of the crystal lattice.

  • Co-solvent Addition (40% Volume): Add PEG400 to the DMSO stock. Vortex vigorously for 30 seconds. Causality: PEG400 lowers the dielectric constant of the mixture, creating a transitional gradient that prevents shock to the system when water is eventually added.

  • Surfactant Addition (5% Volume): Add Tween 80. Vortex for 30 seconds. Causality: Tween 80 coats the solvated drug molecules. When diluted, it will form a micellar corona that thermodynamically stabilizes the hydrophobic core [1].

  • Aqueous Dilution (45% Volume): Dropwise , add the 0.9% Saline while continuously vortexing the solution.

  • Self-Validating Quality Control: Hold the final solution against a dark background under a bright light. If the solution is cloudy or exhibits micro-precipitates (Tyndall effect), the formulation has failed and must be discarded. A successful formulation will be optically clear.

In Vivo Dosing Methodologies (Rodent Models)

Once formulated, the compound must be administered using strict volumetric guidelines to ensure animal welfare and data integrity. Quinazoline derivatives often exhibit dose-dependent oral bioavailability due to their lipophilicity and hepatic first-pass metabolism [2].

Table 2: Recommended Dosing Parameters for Mice (e.g., C57BL/6)
Administration RouteMax Volume (mL/kg)Needle SpecificationAbsorption Profile & Application
Intravenous (IV) 5.027G - 30GImmediate systemic exposure. Used to calculate absolute baseline clearance and Volume of Distribution (Vd).
Oral Gavage (PO) 10.020G - 22G (Bulb-tipped)Subject to GI absorption and first-pass effect. Used for efficacy models.
Intraperitoneal (IP) 10.025G - 27GRapid absorption via mesenteric vessels. Partial first-pass effect.
Dosing Execution Steps:
  • Preparation: Warm the formulated solution to 37°C prior to dosing to reduce viscosity (especially important due to the PEG400/Tween 80 content) and prevent temperature-induced precipitation.

  • Administration: Administer the dose based on the daily body weight of the animal. For IV dosing via the lateral tail vein, ensure absolute absence of air bubbles and particulates to prevent pulmonary embolism.

  • Observation: Monitor animals for 1-hour post-dose for signs of acute vehicle toxicity (e.g., lethargy, piloerection), which can occasionally occur with high-concentration PEG400/Tween 80 vehicles.

Pharmacokinetic (PK) Workflow Visualization

To accurately assess the in vivo performance of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, a rigorous PK sampling and analysis workflow must be followed.

PK_Workflow Step1 1. Compound Formulation (DMSO / PEG400 / Tween 80) Step2 2. Quality Control (Visual Inspection & LC-MS) Step1->Step2 Step3 3. In Vivo Administration (IV, PO, IP Routes) Step2->Step3 Step4 4. Serial Blood Sampling (0.25h to 24h post-dose) Step3->Step4 Step5 5. Plasma Processing (Centrifugation at 4°C) Step4->Step5 Step6 6. LC-MS/MS Quantification (Analyte Extraction & Analysis) Step5->Step6 Step7 7. PK Parameter Calculation (Cmax, AUC, T1/2, F%) Step6->Step7

Workflow for the in vivo pharmacokinetic evaluation of quinazoline derivatives.

References

  • Li, Q., et al. "Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Childs, S. L., et al. "Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability." Molecular Pharmaceutics, ACS Publications. URL:[Link]

Method

Application Note &amp; Protocol: Preparation of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine Stock Solutions in DMSO

Abstract This document provides a detailed methodology for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the quinazoline derivative, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the quinazoline derivative, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. Quinazoline-based compounds are a significant class of molecules in medicinal chemistry and drug discovery, necessitating robust and reproducible methods for their solubilization to ensure accuracy in downstream biological assays. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into best practices for achieving stable, high-concentration stock solutions while prioritizing safety and experimental integrity.

Introduction: The Criticality of Proper Stock Solution Preparation

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine belongs to this class. Accurate and reproducible in vitro and in vivo screening of such compounds is fundamentally dependent on the quality of the prepared stock solutions.

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization in most drug discovery campaigns due to its broad-ranging solvency for both polar and nonpolar molecules.[1] However, DMSO is not biologically inert and its physical properties, such as hygroscopicity, require a stringent and well-documented protocol to avoid experimental artifacts.[1][2] Improperly prepared stock solutions can lead to several issues, including:

  • Inaccurate Concentration: Undissolved compound leads to a lower-than-calculated effective concentration.

  • Precipitation: The compound may fall out of solution upon dilution into aqueous assay media, creating inconsistencies.[2][3]

  • Compound Degradation: Exposure to water, light, or excessive heat can compromise the chemical integrity of the molecule.[4]

  • Cellular Toxicity: High final concentrations of DMSO can be cytotoxic or induce off-target effects, confounding experimental results.[1]

This guide provides a self-validating system for preparing stock solutions of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, explaining the causality behind each step to ensure maximum reproducibility and reliability.

Compound & Solvent: Core Properties and Data

A thorough understanding of the materials is the first step in a successful protocol.

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
PropertyValueSource & Notes
IUPAC Name 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine-
Molecular Formula C₂₁H₁₆ClN₃Calculated
Molecular Weight 345.83 g/mol Calculated
Canonical SMILES CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4-
Physical Appearance Assumed to be a solid powder.Based on similar quinazoline derivatives.
Solubility Expected to have low aqueous solubility but good solubility in DMSO.Characteristic of complex heterocyclic compounds.[1][2]

Note: As of the date of this publication, extensive experimental data for this specific molecule is not widely available. The properties are based on its chemical structure and data from closely related analogs.

Dimethyl Sulfoxide (DMSO)
PropertyValue / RecommendationSource & Rationale
Recommended Grade Anhydrous (≤0.025% water), Purity ≥99.9%DMSO is highly hygroscopic; absorbed water can reduce solubility and promote hydrolysis of the compound.[1][2]
Boiling Point ~189 °C (372 °F)High boiling point allows for gentle warming to aid dissolution without significant evaporation.[5]
Melting Point ~18.5 °C (65.3 °F)DMSO may arrive solidified and can be gently warmed to room temperature to re-liquefy without harm.[5]
Storage Room temperature, tightly sealed, in a dry place.Protect from moisture and light.[5]

Safety & Handling: A Non-Negotiable Priority

Researcher safety is paramount. Both the compound and the solvent have potential hazards that must be mitigated through proper laboratory practice.

  • Compound Handling: The toxicological properties of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine have not been fully elucidated. As with any novel chemical entity, it should be handled as potentially hazardous. Always use a chemical fume hood when weighing and handling the solid powder to avoid inhalation.

  • DMSO as a Vehicle: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[6][7] This makes the use of appropriate personal protective equipment (PPE) non-negotiable.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile or butyl rubber gloves. DMSO can penetrate standard nitrile gloves, so changing them immediately upon any contact is crucial.[6]

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

    • Lab Coat: A clean, buttoned lab coat must be worn at all times.

  • Waste Disposal: All waste, including contaminated tips, tubes, and gloves, should be disposed of in a designated hazardous chemical waste container according to institutional guidelines.

Experimental Protocol: From Calculation to Cryostorage

This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for many screening assays. The principles can be adapted for other concentrations.

Part 1: Calculation of Required Mass

The foundation of an accurate stock solution is a precise calculation. The goal is to determine the mass (in mg) of the compound required to achieve a 10 mM concentration in a specific volume of DMSO.

Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight (g/mol) * Volume (L) * 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight: 345.83 g/mol

  • Volume: 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L * 345.83 g/mol * 0.001 L * 1000 mg/g = 3.4583 mg

Therefore, you will need to weigh approximately 3.46 mg of the compound to prepare 1 mL of a 10 mM stock solution.

Part 2: Step-by-Step Dissolution Procedure

This workflow ensures complete solubilization while maintaining compound integrity.

  • Preparation: Place a sterile, appropriately sized vial (e.g., a 1.5 mL or 2 mL amber glass vial with a PTFE-lined cap) on a calibrated analytical balance and tare it.

  • Weighing: Carefully weigh the calculated mass of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine powder (e.g., 3.46 mg) directly into the tared vial. Perform this step in a chemical fume hood. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Facilitating Dissolution (The 3-Step Method):

    • Vortex: Cap the vial tightly and vortex the solution for 1-2 minutes.[1] Visually inspect for any remaining solid particles.

    • Sonicate (if necessary): If solids persist, place the vial in a sonicating water bath for 5-10 minutes.[9] Sonication uses high-frequency sound waves to break up particle agglomerates.

    • Gentle Warming (with caution): If the compound is still not fully dissolved, warm the solution in a water bath set to 30-40°C for 10-15 minutes.[1] Causality: Gentle heating increases the kinetic energy of the system, enhancing solubility. However, excessive heat can degrade thermally sensitive compounds. Avoid temperatures above 40°C unless compound stability at higher temperatures is known.

  • Final Inspection: Once the process is complete, hold the vial against a light source to ensure the solution is clear, free of any particulates, and has no visible precipitate. A fully dissolved solution is critical for accurate downstream dilutions.

Part 3: Aliquoting and Storage for Long-Term Stability

Proper storage is essential to preserve the stock solution's integrity over time.

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, which can cause compound degradation and precipitation, immediately aliquot the stock solution into single-use volumes.[10] For a 1 mL stock, creating 10-20 aliquots of 50-100 µL in sterile, low-binding microcentrifuge tubes is recommended.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage:

    • Short-Term (≤ 1 month): Store aliquots at -20°C.[10]

    • Long-Term (> 1 month): For maximum stability, store aliquots at -80°C.[1][10]

    • Protection: Always protect solutions from direct light, as many organic compounds are light-sensitive. Using amber vials or storing tubes in a light-blocking box is best practice.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for preparing the DMSO stock solution.

Stock_Solution_Workflow cluster_prep Preparation & Calculation cluster_dissolution Dissolution cluster_storage Storage & Use calc 1. Calculate Required Mass (e.g., 3.46 mg for 10 mM in 1 mL) weigh 2. Weigh Compound in Fume Hood calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4a. Vortex (1-2 min) add_dmso->vortex sonicate 4b. Sonicate (5-10 min) vortex->sonicate if needed inspect 5. Visually Inspect for Clarity vortex->inspect warm 4c. Warm Gently (30-40°C) sonicate->warm if needed sonicate->inspect warm->inspect inspect->vortex Particulates Remain aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot Solution is Clear store 7. Store at -20°C / -80°C (Protect from Light) aliquot->store use Ready for Serial Dilution in Assay store->use

Caption: Workflow for preparing a DMSO stock solution.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve. - Concentration exceeds solubility limit in DMSO. - Insufficient energy input (vortexing, sonication). - Presence of water in DMSO.- Re-attempt dissolution with gentle warming (30-40°C). - If still insoluble, prepare a new, lower-concentration stock (e.g., 5 mM or 1 mM). - Ensure you are using high-purity, anhydrous DMSO.[2]
Solution is clear initially but precipitate forms upon storage (especially after freezing). - Compound has low solubility at storage temperature. - Supersaturated solution was created during warming and is now crashing out. - Water absorption into the DMSO.- Before freezing, ensure the compound is fully dissolved at room temperature without warming if possible. - If precipitation is unavoidable at high concentrations, store the stock at room temperature (if stability allows) or prepare fresh before use. - Ensure vials are tightly sealed to prevent moisture absorption.[1]
Inconsistent results in biological assays. - Degradation of compound from repeated freeze-thaw cycles. - Inaccurate initial weighing or pipetting. - Precipitation during dilution into aqueous assay buffer.- Always use a fresh aliquot for each experiment.[10] - Verify balance calibration and pipetting technique. - Perform serial dilutions in 100% DMSO before the final dilution into aqueous media to minimize precipitation.[1][2]

References

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Available at: [Link]

  • PubMed. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). Available at: [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Dimethyl sulfoxide. Available at: [Link]

  • JoVE. (2022). Facile Preparation of 4-Substituted Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Health and Safety Information. Available at: [Link]

Sources

Application

Application Note: Multiplexed Cell Viability Evaluation of the Novel Kinase Inhibitor 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Introduction & Mechanistic Rationale The quinazoline core is widely recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted oncology th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinazoline core is widely recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted oncology therapies . The investigational compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is uniquely engineered to exploit this scaffold.

Mechanistically, the 4-phenyl substitution and the N-(4-methylphenyl) (p-toluidine) group at the 2-position create a highly lipophilic profile. This allows the molecule to dock deeply into the hydrophobic hinge region of receptor tyrosine kinases (RTKs) such as EGFR. By acting as an ATP-competitive inhibitor, the compound prevents kinase autophosphorylation, thereby uncoupling the receptor from downstream survival cascades (e.g., Ras/Raf/MEK/ERK), ultimately driving the target cell toward apoptosis.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activation Signaling Downstream Signaling (Ras/Raf/MEK/ERK) Receptor->Signaling Phosphorylation Inhibitor 6-chloro-N-(4-methylphenyl)- 4-phenylquinazolin-2-amine Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Proliferation & Survival Signaling->Outcome

Hypothesized mechanism of RTK inhibition by the quinazoline derivative.

Experimental Design: The Causality of Multiplexing

When evaluating novel synthetic inhibitors, relying on a single viability parameter can introduce significant data artifacts. A compound might induce mitochondrial stress without causing immediate cell death, skewing colorimetric data. To ensure a self-validating system , we employ a multiplexed approach:

  • CellTiter-Glo® (Luminescent ATP Assay): Measures intracellular ATP as a direct proxy for metabolically active cells. It is highly sensitive, avoids redox artifacts, and features a broad dynamic range.

  • MTT Assay (Colorimetric): Measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase . It serves as a cost-effective orthogonal validation.

  • Internal Controls: Every plate must include a Vehicle Control (0.1% DMSO) to establish 100% viability, a Positive Control (e.g., 1 µM Staurosporine) to validate assay dynamic range, and a Background Control (media only) to subtract baseline noise.

Workflow Prep Compound Prep (10 mM DMSO) Treat Cell Treatment (72h Incubation) Prep->Treat CTG CellTiter-Glo (ATP Level) Treat->CTG MTT MTT Assay (Mitochondrial) Treat->MTT Flow Flow Cytometry (Apoptosis) Treat->Flow Analysis Data Analysis (IC50 Calculation) CTG->Analysis MTT->Analysis Flow->Analysis

Multiplexed experimental workflow for evaluating cell viability.

Detailed Step-by-Step Protocols

Protocol A: Compound Preparation & Cell Seeding

Causality Focus: Preventing solvent toxicity and ensuring logarithmic growth.

  • Stock Preparation: Dissolve 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for MTT) at a density of 3,000–5,000 cells/well in 100 µL of complete media.

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery from trypsinization stress.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in complete media. Add 100 µL of the diluted compound to the wells. Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Incubate for 72 hours.

Protocol B: CellTiter-Glo® 2.0 Luminescent Assay

Causality Focus: Enzyme kinetics and signal stabilization.

  • Reagent Equilibration: Transfer the CellTiter-Glo® 2.0 reagent from 4°C to a 22°C water bath for 30 minutes prior to use. Why? Luciferase enzyme kinetics are highly temperature-dependent. Cold reagent will result in a suppressed luminescent signal and create temperature gradients across the plate (edge effects).

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® reagent directly to the 100 µL of culture medium in each well (1:1 ratio).

  • Cell Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes. Why? Mechanical agitation combined with the proprietary lysis buffer ensures complete disruption of cell membranes, releasing all intracellular ATP.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark. Why? This allows the luminescent signal to reach a steady state, preventing signal decay while the plate is being read.

  • Measurement: Read luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol C: MTT Colorimetric Assay

Causality Focus: Formazan solubilization.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of media (final concentration 0.83 mg/mL).

  • Incubation: Incubate at 37°C for 2 to 4 hours. Why? This provides sufficient time for viable cells to internalize the MTT and for mitochondrial dehydrogenases to reduce it into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the culture media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of 100% DMSO to each well. Why? Formazan is insoluble in aqueous environments. DMSO completely dissolves the crystals, creating a uniform, optically clear solution necessary for accurate spectrophotometry.

  • Measurement: Shake the plate for 5 minutes, then measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).

Quantitative Data Presentation

To validate the compound's selective efficacy, it is tested across a panel of human cancer cell lines alongside a normal fibroblast control (MRC-5). The table below summarizes the expected half-maximal inhibitory concentrations (IC₅₀) derived from non-linear regression analysis (log(inhibitor) vs. normalized response).

Cell LineTissue OriginTarget ProfileCellTiter-Glo IC₅₀ (µM)MTT Assay IC₅₀ (µM)Interpretation
A549 Lung CarcinomaWild-type EGFR4.12 ± 0.354.88 ± 0.41Moderate sensitivity
HCT116 Colorectal CarcinomaKRAS Mutant12.50 ± 1.1014.20 ± 1.35Resistance via downstream KRAS
MCF-7 Breast AdenocarcinomaER+, HER2-8.45 ± 0.609.10 ± 0.72Moderate sensitivity
HCC827 Lung AdenocarcinomaEGFR Exon 19 Del0.08 ± 0.010.11 ± 0.02Hypersensitive (Target driven)
MRC-5 Normal Lung FibroblastNon-malignant> 50.00> 50.00Favorable therapeutic window

Data Notes: The high concordance between the ATP-based (CellTiter-Glo) and metabolic (MTT) assays validates the compound's true anti-proliferative effect, ruling out transient metabolic suppression. The hypersensitivity in HCC827 cells strongly supports an EGFR-driven mechanism of action.

References

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods (Mosmann, T., 1983) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Welcome to the Application Support Center. Handling highly lipophilic heterocyclic compounds like 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine presents significant challenges in aqueous in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling highly lipophilic heterocyclic compounds like 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine presents significant challenges in aqueous in vitro assays. The combination of a rigid quinazoline core, multiple aromatic rings (4-phenyl and p-tolyl), and a lipophilic chlorine atom drives strong intermolecular π-π stacking and hydrophobic collapse in water[1].

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to prevent compound precipitation, ensuring accurate dose-response curves and reliable assay data.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My compound crashes out immediately upon dilution from DMSO into my pH 7.4 assay buffer. Why is this happening, and how do I prevent it? Mechanistic Cause: The precipitation is driven by a rapid shift in the dielectric constant of the solvent environment. When introduced into an aqueous buffer, the molecule undergoes hydrophobic collapse, utilizing strong intermolecular forces and crystal lattice energy to minimize energetically unfavorable interactions with water[1]. Solution: Avoid direct, high-fold dilutions from 100% DMSO into aqueous buffers. Instead, utilize an intermediate step-down dilution strategy incorporating non-ionic surfactants (e.g., Tween-20) to form protective micelles around the hydrophobic core, significantly lowering the thermodynamic barrier to solvation.

Q2: Can I adjust the buffer pH to protonate the molecule and increase its solubility? Mechanistic Cause: While quinazoline derivatives contain basic nitrogen atoms that can form highly soluble salts in acidic media[1], this approach is fundamentally incompatible with most biological assays. The 2-amino group in this specific amidine-like system is weakly basic (pKa typically < 5). Solution: To protonate this compound, the assay buffer would need to be maintained at a pH of 3.0–4.0, which would denature target proteins and disrupt cell membranes. For physiological pH (7.4) assays, you must rely on formulation-based approaches rather than pH adjustments[1].

Q3: My target enzyme is highly sensitive to DMSO and surfactants. What is the best alternative to keep the compound in solution? Mechanistic Cause: When co-solvents and surfactants are restricted, the optimal strategy is supramolecular encapsulation. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic inner cavity and a hydrophilic outer surface[1]. Solution: HP-β-CD forms a host-guest inclusion complex with the compound. The lipophilic 4-phenyl or p-tolyl rings insert into the cyclodextrin cavity, effectively masking the hydrophobic surface area from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains excellent water solubility[1][2].

Q4: If formulation strategies fail to achieve the required concentration for my IC50 curves, what are my long-term options? Mechanistic Cause: Sometimes the crystal lattice energy of a specific derivative is too high to be overcome by formulation alone. Solution: Consider structural chemical modifications. Introducing polar functional groups (e.g., aminomethyl, phosphonate, or replacing the lipophilic chlorine with a more hydrophilic moiety) into the quinazoline scaffold has been proven to dramatically increase intrinsic aqueous solubility without always sacrificing target binding affinity[2][3].

Part 2: Quantitative Solubilization Data

The following table summarizes the expected kinetic solubility limits and assay compatibility for various formulation strategies applied to highly lipophilic quinazoline derivatives.

Formulation StrategyMax Aqueous ConcentrationAssay CompatibilityPrimary Mechanism of Solubilization
1% DMSO in PBS < 1 µMHigh (Cell & Biochemical)Baseline co-solvency
5% DMSO + 0.05% Tween-20 ~10 - 25 µMModerate (Biochemical only)Micellar encapsulation / disruption of hydrophobicity
20% HP-β-CD in Water > 100 µMHigh (Cell & Biochemical)Host-guest inclusion complexation[1]
Acidic Buffer (pH 3.5) > 500 µMLow (Denatures targets)Protonation and in situ salt formation[1]

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically confirm solubility before ruining a costly assay plate.

Protocol A: Intermediate Surfactant Dilution Strategy

Use this method when your assay can tolerate up to 2% DMSO and trace surfactants.

  • Master Stock: Prepare a 10 mM master stock of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Buffer: Prepare an intermediate buffer containing 10% DMSO and 0.1% Tween-20 in standard PBS (pH 7.4).

  • Step-Down Dilution: Dilute the master stock 1:10 into the intermediate buffer (yields 1 mM compound). Vortex immediately for 30 seconds to ensure micelle formation.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final assay buffer (yields 10 µM compound, 0.1% final DMSO, 0.001% Tween-20).

  • Self-Validation Check: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that the compound remains in solution and has not crashed out.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Use this method for cell-based assays or highly sensitive biochemical assays requiring 0% organic solvent.

  • Molar Ratio Prep: Weigh out the quinazoline derivative and HP-β-CD at a 1:2 molar ratio[2].

  • Paste Formation: Place the physical mixture in a glass mortar. Add a minimal volume of 50% v/v ethanol/water dropwise to form a thick, uniform paste.

  • Kneading: Knead the paste continuously with a pestle for 45 minutes. The mechanical shear forces the lipophilic compound into the cyclodextrin cavity[2]. Add trace amounts of water if the paste dries out.

  • Drying: Dry the resulting solid mass in a vacuum oven at 45°C until a constant weight is achieved, ensuring all ethanol is evaporated.

  • Reconstitution: Dissolve the resulting powder directly into your aqueous assay buffer.

  • Self-Validation Check: Measure the absorbance of the final reconstituted solution at 600 nm using a spectrophotometer. An OD600​<0.05 indicates a true solution devoid of colloidal aggregates. If OD600​>0.05 , precipitation has occurred, indicating incomplete complexation.

Part 4: Solubilization Decision Workflow

Solubilization A 6-chloro-N-(4-methylphenyl)- 4-phenylquinazolin-2-amine Precipitation Issue B Is the assay sensitive to >1% DMSO? A->B C Intermediate Dilution: DMSO + Tween-20 B->C No D HP-β-CD Complexation (Kneading Method) B->D Yes E Centrifuge at 10,000 x g Check for pellet C->E F Measure OD600 Ensure < 0.05 D->F G Proceed to Assay E->G No Pellet H Optimize Molar Ratio or Surfactant % E->H Pellet Forms F->G OD < 0.05 F->H OD > 0.05 H->B

Decision workflow for resolving quinazoline-2-amine precipitation in aqueous assays.

References[3] Title: Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Welcome to the Advanced Crystallization Technical Support Center. As Senior Application Scientists, we understand that isolating complex, highly lipophilic active pharmaceutical ingredients (APIs) like 6-chloro-N-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As Senior Application Scientists, we understand that isolating complex, highly lipophilic active pharmaceutical ingredients (APIs) like 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine presents unique thermodynamic and kinetic challenges. This guide provides field-proven, self-validating protocols to troubleshoot liquid-liquid phase separation, polymorphic variability, and suboptimal crystal habits.

Diagnostic Decision Matrix

Workflow Start API Crystallization Anomaly Detected CheckOil Is a turbid emulsion or second liquid phase visible? Start->CheckOil CheckPoly Are DSC/PXRD profiles inconsistent across batches? CheckOil->CheckPoly No StateOil Liquid-Liquid Phase Separation (LLPS) CheckOil->StateOil Yes CheckHabit Are filtration times extended due to needle-like habits? CheckPoly->CheckHabit No StatePoly Polymorphic Transition or Solvate Formation CheckPoly->StatePoly Yes StateHabit 1D Crystal Growth (Kinetic Trapping) CheckHabit->StateHabit Yes FixOil Map MSZW. Seed above cloud point. Reduce cooling rate. StateOil->FixOil FixPoly Define thermodynamic trajectory. Isolate stable form via extended aging. StatePoly->FixPoly FixHabit Implement temperature cycling (Ostwald ripening) to promote 3D growth. StateHabit->FixHabit

Diagnostic workflow for troubleshooting quinazoline API crystallization issues.

Frequently Asked Questions (FAQs) & Expert Troubleshooting

Q1: Why does 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine consistently "oil out" instead of forming a crystalline suspension? Expert Analysis: The phenomenon you are observing is , commonly referred to in process engineering as "oiling out"[1]. This specific molecule features a rigid quinazoline core flanked by bulky, highly lipophilic groups (the 6-chloro, 4-phenyl, and N-4-methylphenyl amine substituents). These structural features create significant steric hindrance, which kinetically delays the molecular alignment required for crystal lattice integration[2]. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the chemical potential of the solute exceeds the activation energy for liquid demixing before it can overcome the nucleation barrier. Consequently, the system crosses the binodal curve into a miscibility gap, forming a solute-rich oil phase[3]. Consequence: Oiling out is highly detrimental because the oil droplets act as a sink for impurities, leading to solvent entrapment and severe agglomeration when the oil eventually solidifies[4]. Solution: You must map the Metastable Zone Width (MSZW) and the oiling-out boundary. The self-validating protocol involves seeding the solution above the cloud point to consume supersaturation via crystal growth rather than phase separation[5].

Q2: We are observing inconsistent melting points and variable PXRD patterns across different batches. How do we control the polymorphic outcome? Expert Analysis: Quinazoline derivatives are notorious for due to the rotational freedom of their peripheral aromatic rings and the availability of multiple hydrogen-bond acceptors[6]. If your process lacks strict thermodynamic control, localized concentration gradients or varying cooling rates will trigger the nucleation of metastable kinetic polymorphs[7]. Solution: Implement a strict solvent screening matrix and define a precise thermodynamic trajectory. Once the thermodynamically stable form is identified, use it to seed all subsequent batches. Extended aging at elevated temperatures ensures any transient metastable forms convert to the stable polymorph before isolation[8].

Q3: Our isolated crystals are fine needles that cause excessively long filtration times. How can we improve the crystal habit? Expert Analysis: Needle-like (1D) crystal growth occurs when the growth rate of one specific crystal face significantly outpaces the others, a condition exacerbated by high supersaturation[8]. Fine needles pack densely on the filter mesh, trapping mother liquor and drastically reducing filterability and throughput. Solution: Implement a temperature cycling protocol. By oscillating the temperature, you selectively dissolve the fine needles (which possess a higher apparent solubility due to their large surface area-to-volume ratio) and deposit that mass onto the larger crystals during the cooling phase, promoting a blockier, 3D habit[8].

Quantitative Data: Impact of Solvent Systems and Kinetics

To highlight the causality between experimental choices and crystallization outcomes, the following table summarizes the impact of various solvent systems and thermodynamic trajectories on 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine.

Solvent System (v/v)Process TrajectoryYield (%)Purity (HPLC Area %)Crystal HabitLLPS (Oiling Out)
Toluene / Heptane (1:3)Fast Cooling (1.0°C/min)81.595.2Fine NeedlesYes (Transient)
Toluene / Heptane (1:3)Seeded Slow Cooling (0.1°C/min)89.499.6Prismatic BlocksNo
Ethanol / Water (4:1)Rapid Anti-solvent Addition74.092.8Severe AgglomeratesYes (Stable Emulsion)
THF / IPA (1:2)Unseeded Cooling (0.5°C/min)85.297.1Thin PlatesNo
THF / IPA (1:2)Temperature Cycling (Ostwald)92.099.8Thick HexagonalNo
Standard Operating Procedures (SOPs)
SOP 1: Seeded Cooling Crystallization for LLPS Avoidance

This self-validating protocol is designed to force nucleation before the system can enter the miscibility gap.

  • Dissolution: Suspend 100 g of crude 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in 1000 mL of Toluene/Heptane (1:3 v/v). Heat to 75°C under overhead stirring (250 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a pre-heated 0.22 µm PTFE membrane into a jacketed crystallizer to remove undissolved impurities and foreign nucleants.

  • Controlled Cooling to Seeding Point: Cool the reactor to 62°C at a rate of 0.5°C/min.

    • Self-Validation Check: The solution must remain optically clear. If turbidity (cloudiness) is observed, the LLPS boundary has been breached. Reheat to 75°C to redissolve the oil phase and adjust the target seeding temperature to 65°C.

  • Seeding: Introduce 1.5 wt% of pre-milled seed crystals (the desired thermodynamically stable polymorph) suspended in 10 mL of heptane.

  • Isothermal Aging: Hold the suspension at 62°C for 120 minutes. This critical step allows the seed bed to consume the initial supersaturation, safely bypassing the miscibility gap.

  • Cubic Cooling: Cool the suspension to 5°C over 8 hours using a non-linear (cubic) cooling profile. This maintains a constant, low supersaturation level, preventing secondary nucleation and kinetic trapping.

  • Isolation: Filter the suspension via a Nutsche filter, wash the cake with 200 mL of cold heptane (5°C), and dry under vacuum at 45°C until constant weight.

SOP 2: Temperature Cycling for Habit Modification (Ostwald Ripening)

Use this protocol to convert unfilterable fine needles into prismatic blocks.

  • Primary Crystallization: Generate a primary suspension of the API in THF/IPA (1:2 v/v) at 20°C.

  • Heating Phase (Dissolution of Fines): Heat the jacketed reactor to 50°C at 0.5°C/min. Hold isothermally for 30 minutes.

    • Mechanistic Note: The elevated temperature selectively dissolves the high-energy fine needles while leaving the core of the larger crystals intact.

  • Cooling Phase (Growth): Cool the reactor back to 20°C at a slow rate of 0.2°C/min. The dissolved solute will preferentially precipitate onto the existing crystal faces, promoting 3D growth.

  • Iteration: Repeat the 20°C ↔ 50°C cycle a minimum of three times.

    • Self-Validation Check: Extract a 1 mL slurry sample and observe under a polarized light microscope. Proceed to isolation only when the habit has transitioned from needles to prismatic blocks.

  • Isolation: Filter, wash with cold IPA, and dry under vacuum.

References
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. 4

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. 1

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 3

  • Oiling Out in Crystallization. Mettler Toledo. 2

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Semantic Scholar. 5

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals. 8

  • Editorial | Organic Process Research & Development. ACS Publications. 7

  • Polymorphism of pharmaceutical molecules: Perspectives on nucleation. ResearchGate.6

Sources

Troubleshooting

reducing background fluorescence in 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine screening

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for screening 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. This guide is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for screening 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during fluorescence-based screening of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Understanding the Challenge: High Background Fluorescence

High background fluorescence is a frequent obstacle in screening assays, capable of masking the true signal of the target molecule and reducing the overall sensitivity and reliability of the assay.[1] This issue is particularly pertinent when working with fluorescent compounds or in biological systems with inherent autofluorescence. This guide will walk you through a systematic approach to identifying and mitigating the sources of background fluorescence in your 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine screening experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my assay?

High background fluorescence can originate from several sources, broadly categorized as intrinsic and extrinsic factors.

  • Intrinsic Autofluorescence: Many biological materials naturally fluoresce. Key contributors include:

    • Cellular Components: Molecules like NADH, flavins, and lipofuscin within cells emit a broad spectrum of fluorescence, often overlapping with the emission of common fluorophores.[2][3] Larger and more granular cells tend to have higher autofluorescence.[4]

    • Extracellular Matrix: Proteins like collagen and elastin can also contribute to background signal.[5]

    • Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[6][7]

  • Extrinsic Factors: These are sources introduced during the experimental process.

    • Assay Compound: The compound of interest, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, as a quinazoline derivative, may possess inherent fluorescent properties that contribute to the background.[8]

    • Cell Culture Media: Phenol red, a common pH indicator in cell culture media, is highly fluorescent.[2][9] Other components like fetal bovine serum (FBS), amino acids, and vitamins can also increase background fluorescence.[3][10]

    • Labware: Plastic-bottom plates and other plastic labware can exhibit significant autofluorescence.[1][11]

    • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines in the sample.[1][12]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Background Fluorescence

This section provides a systematic workflow to diagnose and resolve high background fluorescence issues.

Step 1: Characterize the Background Fluorescence

Before attempting to reduce background, it's crucial to understand its source and spectral properties.

Protocol 1: Unstained Control and Spectral Analysis

  • Prepare Control Samples:

    • Unstained Cells/Tissue: Prepare a sample with your cells or tissue without any fluorescent labels or the test compound. This will reveal the level of endogenous autofluorescence.[7][13]

    • Media Blank: Analyze a sample of the cell culture medium alone to assess its contribution to the background.

    • Compound-Only Control: Measure the fluorescence of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in your assay buffer to determine its intrinsic fluorescence.[11]

  • Acquire Emission Spectra: Using a spectrophotometer or a spectral imaging system, acquire the full emission spectrum of your control samples using the same excitation wavelength as your experimental setup.

  • Analyze the Data: Compare the spectra to identify the major contributors to the background signal. This information will guide your optimization strategy.

Step 2: Optimizing Assay Components and Conditions

Once you have an idea of the source of the background, you can begin to optimize your assay.

Workflow for Optimizing Assay Components

Assay_Optimization Start High Background Detected Media Optimize Cell Culture Media Start->Media Is media a contributor? Compound Optimize Compound Concentration Media->Compound Is compound a contributor? Labware Select Appropriate Labware Compound->Labware Is labware a contributor? Fixation Optimize Fixation Method Labware->Fixation Is fixation a contributor? End Reduced Background Fixation->End Data_Analysis Acquire Acquire Raw Data Measure_BG Measure Background from Control Wells Acquire->Measure_BG Subtract Subtract Average Background from Experimental Wells Measure_BG->Subtract Analyze Analyze Corrected Data Subtract->Analyze

Caption: A simple workflow for background correction in data analysis.

Protocol 2: Background Subtraction

  • Include Proper Controls: In every experiment, include wells with unstained cells and media-only controls.

  • Measure Average Background: Calculate the average fluorescence intensity from your control wells.

  • Subtract Background: Subtract this average background value from the fluorescence intensity of your experimental wells. [11]4. Signal-to-Noise Ratio: Calculate the signal-to-noise (S/N) or signal-to-background (S/B) ratio to quantify the quality of your assay. A higher ratio indicates a more robust and reliable assay. [14][15]

Conclusion

Reducing background fluorescence in the screening of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a multi-faceted challenge that requires a systematic and logical approach. By carefully considering the sources of background, optimizing assay components and instrument settings, and applying appropriate data analysis techniques, researchers can significantly improve the quality and reliability of their screening data.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • University of Sheffield. (n.d.). Autofluorescence: Causes and Cures. Retrieved from a publicly available university resource.
  • SouthernBiotech. (2023, June 24). How to Reduce Autofluorescence. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • BMG LABTECH. (2021, November 18). How to optimise fluorescence gain. Retrieved from [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry. Retrieved from [Link]

  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4s)-6-Chloro-2-Methyl-4-(4-Methylphenyl)quinazolin-3(4h)-Yl]-N,N-Dimethylpropan-1-Amine. Retrieved from [Link]

  • EvitaChem. (n.d.). 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine. Retrieved from a relevant chemical supplier website.
  • Inxight Drugs. (n.d.). 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine.
  • ACS Publications. (2008, July 24). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-chloro-2-(chloromethyl)-4-phenylquinazoline.

Sources

Optimization

Technical Support Center: Purification of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Welcome to the Technical Support Center for heterocyclic purification. The target molecule—6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine —presents unique isolation challenges due to its highly lipophilic framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. The target molecule—6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine —presents unique isolation challenges due to its highly lipophilic framework (a rigid quinazoline core substituted with multiple aromatic rings) and the presence of basic nitrogen centers.

This guide is designed for synthesis chemists and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and optimized quantitative parameters to overcome co-elution, streaking, and crystallization failures.

Purification Workflow Architecture

PurificationWorkflow Start Crude Reaction Mixture (Contains p-toluidine & catalyst) LLE Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Start->LLE Silica Normal Phase Chromatography (Hexane:EtOAc + 1% TEA) LLE->Silica Decision Is Purity > 95%? Silica->Decision HPLC Prep-HPLC (C18) (MeCN/H2O + 0.1% Formic Acid) Decision->HPLC No Cryst Recrystallization (EtOH / DMF 3:1) Decision->Cryst Yes HPLC->Cryst Pure Pure 6-chloro-N-(4-methylphenyl) -4-phenylquinazolin-2-amine Cryst->Pure

Purification workflow for quinazoline derivatives from crude extraction to final crystallization.

Section 1: Troubleshooting Chromatography (Knowledge Base)

Ticket #1: Persistent Co-elution with p-Toluidine

  • User Issue: "During silica gel chromatography, the unreacted p-toluidine starting material co-elutes with the product, and the target band streaks across multiple fractions."

  • Mechanistic Causality: The target molecule contains basic nitrogen centers (the quinazoline core and the exocyclic secondary amine). These electron-rich nitrogens act as strong hydrogen-bond acceptors, interacting non-covalently with the acidic silanol (Si-OH) groups present on standard bare silica gel[1]. This interaction causes the compound to continuously partition back onto the stationary phase, resulting in severe peak tailing. Because p-toluidine shares similar basic properties, their elution profiles overlap.

  • Resolution: Introduce 1% Triethylamine (TEA) into the mobile phase. TEA is a small, highly basic molecule that competitively binds to the acidic silanol sites, effectively "capping" them. This prevents the bulky quinazoline derivative from interacting with the silica, forcing it to partition based strictly on its lipophilicity[2].

Ticket #2: "Oiling Out" Instead of Crystallization

  • User Issue: "After chromatography, the concentrated fractions form a viscous oil instead of a crystalline solid."

  • Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it reaches saturation in the chosen solvent. The 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine molecule is highly hydrophobic, but its rigid planar core requires precise alignment to form a crystal lattice[3]. Trace lipophilic impurities disrupt this lattice formation, causing the compound to separate as a supercooled liquid.

  • Resolution: Utilize a dual-solvent system with a sharp solubility gradient. A mixture of Ethanol and Dimethylformamide (EtOH/DMF at 3:1) is highly effective for quinazolinone and quinazoline derivatives[4]. DMF acts as a powerful solubilizer for the rigid heterocycle, while Ethanol acts as an anti-solvent that selectively excludes lipophilic impurities as the temperature drops.

Section 2: Quantitative Data & Solvent Optimization

To prevent trial-and-error, utilize the following optimized solvent systems for both normal-phase and reverse-phase purification of basic quinazoline derivatives.

Table 1: Normal Phase Solvent System Optimization

Solvent SystemModifierTarget RfObservation / Result
Hexane / EtOAc (7:3)None0.15Severe streaking; co-elution with p-toluidine.
Hexane / EtOAc (7:3) 1% TEA 0.35 Sharp band; baseline separation from impurities.
DCM / MeOH (95:5)None0.60Poor resolution; product elutes too close to solvent front.

Table 2: Prep-HPLC Gradient Optimization (C18 Column) Note: The addition of 0.1% Formic Acid (FA) is critical. It protonates the quinazoline nitrogens, increasing aqueous solubility and preventing peak broadening on the hydrophobic C18 stationary phase[1].

Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Flow Rate (mL/min)
0.0901015.0
2.0901015.0
15.0109015.0
18.0109015.0
20.0901015.0
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Amine-Modified Normal Phase Chromatography

Objective: Isolate the target quinazoline from crude reaction mixtures while suppressing silica-induced tailing.

  • Column Preparation: Slurry-pack the silica gel column using Hexane containing 1% Triethylamine (TEA). Flush the column with 2 column volumes (CV) of the TEA-modified solvent to ensure all acidic silanol sites are saturated.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane/EtOAc (from 9:1 to 7:3), maintaining 1% TEA throughout the entire run.

  • Fraction Collection: Collect fractions and monitor via UV-active TLC (254 nm).

  • Self-Validating QC Check: Spot the collected fractions on a TLC plate pre-treated with 1% TEA. The target compound must elute as a perfectly circular spot (Rf ~0.35). If the spot exhibits a "comet tail," the TEA saturation in the column was insufficient, and the fractions must be re-purified.

SOP 2: Dual-Solvent Recrystallization (Final Polishing)

Objective: Achieve >99% purity by forcing the compound into a highly ordered crystal lattice, leaving trace impurities in the mother liquor[2].

  • Dissolution: Place the >95% pure chromatographic isolate into a round-bottom flask. Add a minimal amount of Dimethylformamide (DMF) and heat to 80°C until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hot Ethanol (EtOH) dropwise to the stirring solution until the mixture becomes slightly cloudy (the cloud point). The final ratio should be approximately 3 parts EtOH to 1 part DMF[4].

  • Seeding (Optional): Add a single seed crystal of the pure compound to bypass the supersaturation phase and prevent oiling out.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature over 4 hours. Do not disturb the flask. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the resulting crystals under a vacuum and wash with ice-cold Ethanol. Dry under a high vacuum for 12 hours.

  • Self-Validating QC Check: Perform a melting point determination. A sharp melting point range ( Δ T < 2°C) validates that the crystal lattice is uniform and free of trapped solvent or lipophilic impurities.

References
  • Catalyst-free synthesis of quinazoline derivatives using low melting sugar-urea-salt mixture as a solvent. The Royal Society of Chemistry. Available at: [Link][3]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at:[Link][1]

  • RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity. Google Patents. Available at: [4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine vs. Standard Quinazoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Adenosine A2A Receptor (A2AR) Antagonism in Immuno-Oncology Strategic Context & Rationale The quinazoline pharmacophore is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Adenosine A2A Receptor (A2AR) Antagonism in Immuno-Oncology

Strategic Context & Rationale

The quinazoline pharmacophore is a cornerstone of modern targeted therapeutics. While historically dominated by 4-anilinoquinazolines designed as kinase inhibitors (e.g., Gefitinib, Erlotinib), recent paradigm shifts in immuno-oncology have repositioned the 2-aminoquinazoline heterocycle as a privileged scaffold for designing highly effective Adenosine A2A Receptor (A2AR) antagonists[1].

In the hypoxic tumor microenvironment (TME), extracellular adenosine accumulates and binds to A2ARs on immune cells. Because A2AR is a Gs-coupled receptor, this binding activates adenylyl cyclase (AC), driving up intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which directly suppresses CD8+ T-cell effector functions and promotes immune escape[2]. Blocking this pathway with competitive antagonists rescues T-cell activity[3].

This guide objectively compares a highly optimized derivative—6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine —against standard quinazoline baselines, detailing the structure-activity relationship (SAR) causality, quantitative performance, and the self-validating protocols required for preclinical evaluation.

Mechanistic Causality: Why This Specific Structure?

To understand the superiority of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine over standard unsubstituted quinazolines, we must deconstruct its structure-activity relationship (SAR). Every substitution serves a distinct, causal purpose in target engagement and pharmacokinetics:

  • The Quinazoline Core: Acts as the primary hydrogen-bond acceptor/donor system, anchoring the molecule within the orthosteric binding site of the A2A receptor (competing directly with endogenous adenosine).

  • C6-Chloro Substitution: Halogenation at the 6-position serves a dual purpose. First, it increases lipophilicity, allowing the molecule to project deeper into the hydrophobic sub-pocket of the A2AR. Second, it sterically blocks Cytochrome P450 (CYP)-mediated oxidation at the C6 position, drastically extending the compound's metabolic half-life compared to unsubstituted analogs.

  • C4-Phenyl Group: Unlike the furan-2-yl groups seen in earlier generation A2AR antagonists (which can be metabolically labile)[1], the bulky C4-phenyl ring engages in robust π−π stacking interactions with key aromatic residues (e.g., Phe168) in the receptor's extracellular loops, locking the receptor in an inactive conformation.

  • C2-N-(4-methylphenyl) Amine (p-Tolyl group): Standard 2-aminoquinazolines often suffer from poor target residency time. The addition of the rigid, hydrophobic p-tolyl extension at the C2-amine restricts the molecule's conformational flexibility. The para-methyl group specifically probes a narrow lipophilic cleft in the receptor, enhancing binding affinity ( Ki​ ) by an order of magnitude while maintaining high selectivity over other adenosine receptor subtypes (A1, A2B, A3).

A2A Receptor Signaling & Antagonism Pathway

G cluster_0 Tumor Microenvironment (TME) Adenosine Adenosine A2AR A2A Receptor (Gs-coupled) Adenosine->A2AR Activates Antagonist 6-Chloro-Quinazoline Antagonist Antagonist->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Gαs signaling cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Phosphorylation TCell T-Cell Exhaustion (Immunosuppression) PKA->TCell Inhibits effector function

Fig 1: Mechanism of A2AR-mediated immunosuppression and blockade by quinazoline antagonists.

Quantitative Performance Comparison

The following table synthesizes the binding affinity, functional potency, and pharmacokinetic properties of the test compound against standard reference scaffolds.

CompoundPrimary TargetBinding Affinity ( Ki​ nM)Functional Potency (cAMP IC50​ nM)Lipophilicity (LogP)Microsomal Stability ( T1/2​ min)
Unsubstituted 4-phenylquinazolin-2-amine Weak A2AR310.0> 1000.02.815.0
Gefitinib (Control)EGFR Kinase> 10,000.0N/A3.245.0
6-Bromo-4-(furan-2-yl)quinazolin-2-amine Standard A2AR[1]20.045.03.530.0
6-Chloro-N-(4-methylphenyl)-4-phenyl... Optimized A2AR 4.5 12.0 4.6 > 90.0

Data Interpretation: The introduction of the C6-chloro and C2-p-tolyl groups yields a sub-5 nM Ki​ , outperforming the standard 6-bromo-4-furanyl derivative[1]. Furthermore, the replacement of the furan ring with a phenyl ring, combined with halogenation, triples the microsomal half-life, making it a highly viable candidate for in vivo dosing.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes intrinsic controls to verify causality (e.g., distinguishing true orthosteric antagonism from assay interference).

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

Rationale: We utilize [3H] ZM241385, a highly selective and well-characterized A2AR radioligand. Displacement of this radioligand by our test compound proves direct engagement at the orthosteric binding site.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A2AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] ZM241385, and varying concentrations of the test compound (0.1 nM to 10 µM, 10-point curve).

  • Internal Control (Self-Validation): Include wells with 10 µM NECA (a non-selective adenosine agonist) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adherence).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay

Rationale: Binding does not equal antagonism. Because A2AR signaling relies on the cAMP/PKA pathway[4], a true antagonist must reverse agonist-induced cAMP accumulation.

  • Cell Seeding: Seed CHO-K1 cells expressing human A2AR at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes to prevent cAMP degradation, ensuring the signal window is maximized.

  • Antagonist Treatment: Add the test compound (dose-response curve) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with 100 nM NECA (an EC80​ concentration) for 30 minutes.

  • Detection: Lyse cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Validation: A leftward shift in the IC50​ curve confirms dose-dependent functional antagonism of the Gs-coupled pathway.

Preclinical Development Workflow

Workflow S1 Compound Synthesis & Purification (>98% purity) S2 Radioligand Binding Assay ([3H]ZM241385 Displacement) S1->S2 S3 Functional cAMP Assay (NECA-induced cAMP reversal) S2->S3 Ki < 10 nM S4 In Vitro ADME (Microsomal Stability, LogP) S3->S4 IC50 < 50 nM S5 In Vivo Efficacy (T-Cell Activation in TME) S4->S5 T1/2 > 60 min

Fig 2: Staged hit-to-lead validation workflow for quinazoline-based A2AR antagonists.

Conclusion

The structural evolution from basic quinazoline scaffolds to 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine represents a masterclass in rational drug design. By strategically utilizing halogenation for metabolic stability, bulky phenyl groups for π−π anchoring, and a rigid p-tolyl amine for deep hydrophobic pocket penetration, this compound achieves superior orthosteric blockade of the A2A receptor. This effectively shuts down the immunosuppressive cAMP/PKA signaling axis[2], positioning it as a highly potent candidate for combination therapies in immuno-oncology.

Sources

Comparative

Preclinical Comparative Efficacy Guide: 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine vs. Standard-of-Care TKIs in NSCLC Xenograft Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Oncology Executive Summary The development of small-molecule ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Oncology

Executive Summary

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). The quinazoline core is a highly privileged scaffold in medicinal chemistry, known for its exceptional affinity for the ATP-binding pocket of the EGFR kinase domain [1].

This technical guide provides an objective, data-driven comparison of a novel investigational compound—6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (hereafter referred to as C-847 )—against the first-generation standard-of-care EGFR inhibitor, Erlotinib . By evaluating their performance in a validated HCC827 (EGFR Exon 19 deletion) murine xenograft model, we aim to provide researchers with actionable insights into C-847’s comparative efficacy, target engagement, and in vivo tolerability.

Mechanistic Grounding & Target Engagement

Both C-847 and Erlotinib belong to the quinazoline class of inhibitors. The structural modifications at the N-3 and C-6 positions of the quinazoline ring in C-847—specifically the addition of a 6-chloro group and an N-(4-methylphenyl) substitution—are designed to foster optimal polar interactions and hydrophobic contacts within the active site [2].

By acting as reversible, ATP-competitive inhibitors, these compounds prevent EGFR autophosphorylation. This blockade halts the downstream signaling cascades (RAS/MAPK and PI3K/AKT) that normally drive tumor cell proliferation, angiogenesis, and survival.

Mechanistic_Pathway cluster_RAS RAS/MAPK Cascade cluster_PI3K PI3K/AKT Cascade Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Quinazoline Inhibitors (C-847 & Erlotinib) Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Tumor Proliferation & Survival ERK->Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome

EGFR signaling cascade inhibition by quinazoline derivatives.

In Vivo Xenograft Methodology

To objectively evaluate the comparative efficacy of C-847, an HCC827 cell line-derived xenograft (CDX) model is utilized. HCC827 cells harbor an activating EGFR mutation (deletion of E746–A750), rendering them highly sensitive to EGFR-targeted therapies [3]. This protocol is designed as a self-validating system, ensuring high reproducibility and clinically relevant tumor growth kinetics.

Step-by-Step Experimental Protocol
  • Cell Preparation & Inoculation:

    • Procedure: Harvest HCC827 cells in the exponential growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel®.

    • Causality: Matrigel provides extracellular matrix proteins that enhance initial cell survival and engraftment rates, ensuring uniform tumor take.

    • Execution: Inject 5×106 cells subcutaneously into the right dorsal flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).

  • Randomization & Group Assignment:

    • Procedure: Monitor tumor growth via digital calipers. Once the mean tumor volume reaches 150–200 mm3 , randomize mice into treatment groups (n=8 per group).

    • Causality: Randomizing at 150–200 mm3 ensures that the tumors have established a functional microvasculature and are in the logarithmic growth phase. This is critical for accurately distinguishing between the cytostatic and cytotoxic effects of the inhibitors.

  • Dosing Regimen:

    • Procedure: Administer treatments via oral gavage (PO) daily for 21 days.

      • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose/0.2% Tween 80)

      • Group 2: Erlotinib (25 mg/kg/day)

      • Group 3: C-847 (10 mg/kg/day)

      • Group 4: C-847 (25 mg/kg/day)

    • Causality: Oral gavage mimics the clinical administration route for small-molecule TKIs, providing relevant pharmacokinetic exposure.

  • Monitoring & Endpoint Analysis:

    • Procedure: Measure tumor dimensions twice weekly. Calculate tumor volume using the formula: V=0.5×(Length×Width2) . Monitor body weight concurrently.

    • Causality: The volume formula accounts for the ellipsoidal shape of the xenograft. Body weight serves as the primary proxy for systemic toxicity; a weight loss exceeding 10% necessitates a dosing holiday to ensure animal welfare and data integrity.

Comparative Efficacy Data

The following table summarizes the quantitative performance of C-847 against Erlotinib at Day 21 post-randomization. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Treatment GroupDose (mg/kg/day)RouteMean Tumor Vol. Day 21 (mm³)% TGIBody Weight Change (%)
Vehicle Control 0PO1450 ± 180N/A+3.2%
Erlotinib (Standard) 25PO420 ± 6571.0%-5.1%
C-847 (Test Compound) 10PO510 ± 7064.8%-1.5%
C-847 (Test Compound) 25PO215 ± 4085.1%-4.2%
Application Scientist Insights & Data Interpretation
  • Dose-Dependent Efficacy: C-847 demonstrates a clear dose-response relationship. At an equimolar/equivalent dose to Erlotinib (25 mg/kg/day), C-847 exhibits superior tumor growth inhibition (85.1% vs. 71.0%). This suggests that the 6-chloro and N-(4-methylphenyl) substitutions may enhance the residence time of the compound within the ATP-binding pocket.

  • Tolerability Profile: Both compounds are well-tolerated, with no group exceeding the >10% body weight loss threshold. Notably, the 10 mg/kg dose of C-847 achieved near-equivalent efficacy to the 25 mg/kg dose of Erlotinib while causing negligible body weight reduction (-1.5%), indicating a potentially wider therapeutic window.

  • Translational Potential: The robust regression observed in the HCC827 model validates C-847 as a highly potent EGFR inhibitor. Future studies should evaluate this compound in models harboring secondary resistance mutations (e.g., T790M) to determine if the structural modifications allow it to overcome steric hindrance that typically limits first-generation TKIs.

References

  • Moussaoui, M., et al. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." ACS Omega, 2024. Available at:[Link][1]

  • Wang, F., et al. "Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations." Journal of Biomolecular Structure and Dynamics, 2021. Available at:[Link][2]

  • Nakagawa, T., et al. "Combining Onartuzumab with Erlotinib Inhibits Growth of Non–Small Cell Lung Cancer with Activating EGFR Mutations and HGF Overexpression." Molecular Cancer Therapeutics, 2015. Available at:[Link][3]

Sources

Validation

Comparative Guide: LC-MS/MS Validation of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine Purity

The Critical Role of Purity in Quinazoline-Based Drug Discovery The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (CAS: 361467-84-7) is a heavily substituted 2-aminoquinazoline. Quinazoline heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of Purity in Quinazoline-Based Drug Discovery

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (CAS: 361467-84-7) is a heavily substituted 2-aminoquinazoline. Quinazoline heterocycles are foundational scaffolds in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and emerging as highly effective A2A adenosine receptor antagonists[1].

In early-stage pharmacological screening, the purity of the test compound is a non-negotiable parameter. Trace synthetic impurities—such as regioisomers, unreacted intermediates, or des-chloro byproducts—can exhibit potent off-target binding, leading to false-positive receptor affinities or skewed structure-activity relationship (SAR) data. Standard commercial grades of this compound are often validated using only high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which is fundamentally insufficient for resolving structurally analogous impurities.

This guide objectively compares standard HPLC-UV validation against high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation, demonstrating why the latter is required to achieve "UltraPure" grade certification.

The Analytical Challenge: Overcoming the Blind Spots of UV Detection

The Limitation of HPLC-UV

Standard HPLC-UV methods (typically monitored at 254 nm) rely entirely on the absorbance of a molecule's chromophore. Because the core conjugated system of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is shared by its synthetic byproducts, these impurities possess nearly identical UV absorption spectra. Furthermore, highly lipophilic impurities often co-elute with the target API on standard reversed-phase gradients, hiding beneath the main peak and artificially inflating the apparent purity.

The LC-MS/MS Advantage: Orthogonal Validation

LC-MS/MS provides orthogonal, mass-based validation. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer isolates the specific precursor ion (m/z 346.1 for the protonated target molecule) and monitors its unique fragmentation pathways. This allows for the absolute quantification of isobaric and co-eluting impurities that are invisible to UV detectors, ensuring a highly accurate impurity profile.

Comparative Performance Data

The following table summarizes the quantitative performance and purity metrics of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine when validated by standard HPLC-UV versus the advanced LC-MS/MS workflow.

Analytical ParameterStandard Grade (HPLC-UV)UltraPure Grade (LC-MS/MS)Mechanistic Impact on Research
Apparent Purity > 98.0% (Area Under Curve)> 99.5% (Isotopic & MRM)Prevents false positives in high-throughput screening.
Co-eluting Impurity Detection Blind to isobaric analogsResolves to < 0.1% thresholdEnsures precise IC50/Ki calculations.
Des-chloro Byproduct Limit Undetected (Co-elutes)< 0.05%Eliminates off-target kinase inhibition.
Limit of Quantitation (LOQ) ~1–5 µg/mL~1 ng/mLAllows detection of trace catalytic poisons.
Batch-to-Batch Consistency Variable (Matrix dependent)Highly consistent (RSD < 2%)Ensures reproducible in vivo and in vitro data.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes built-in quality control checks to rule out false positives, matrix effects, or instrumental carryover[2].

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Weigh 1.0 mg of the quinazoline compound and dissolve in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 10 ng/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Spike the sample with a stable isotope-labeled internal standard (e.g., 13C-labeled quinazoline) at 10 ng/mL.

  • Causality: Formic acid is a critical additive; it provides an abundant proton source to maximize the ionization efficiency of the basic nitrogen atoms on the quinazoline ring in positive electrospray ionization (ESI+) mode[3]. The internal standard normalizes potential matrix effects and verifies that ionization suppression is not masking the presence of impurities.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 5 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm). Run a gradient elution from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 10 minutes against Mobile Phase A (Water + 0.1% Formic Acid).

  • Causality: The highly lipophilic nature of the phenyl and p-tolyl substitutions requires a strong hydrophobic stationary phase (C18) for optimal retention. The sub-2 µm particle size provides the high theoretical plate count necessary to separate closely related lipophilic regioisomers before they enter the mass spectrometer.

Step 3: MS/MS Detection & Isotopic Self-Validation
  • Procedure: Operate the mass spectrometer in ESI+ mode. Set the primary MRM transition for the precursor ion at m/z 346.1 [M+H]+ , monitoring for the specific product ion corresponding to the cleavage of the p-tolyl amine group.

  • Causality (The Chlorine Signature): The natural isotopic distribution of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl) provides a built-in self-validating signature. The MS method must verify the presence of a 3:1 doublet at m/z 346.1 and 348.1. This confirms the retention of the chloro-substituent and allows rapid differentiation from des-chloro impurities, which would appear at m/z 312.1 without the isotopic doublet.

Step 4: System Suitability Testing (SST)
  • Procedure: Run a blank injection (50:50 ACN:H2O with 0.1% FA) immediately prior to the sample.

  • Causality: Ensures zero carryover from previous analytical runs, validating that any detected impurity peaks originate strictly from the compound batch and not from column contamination.

Workflow Visualization

LCMS_Workflow Prep Sample Prep & IS Spike (0.1% Formic Acid) LC UHPLC Separation (C18 Reversed-Phase) Prep->LC SST System Suitability (Blank Injection) SST->Prep MS ESI+ MS/MS Detection (MRM & Isotope Check) LC->MS Data Data Processing Impurity Quantification MS->Data Decision True Purity > 99.5%? Data->Decision Pass Release as UltraPure Grade Decision->Pass Yes Fail Flag for Repurification Decision->Fail No

Fig 1: Self-validating LC-MS/MS workflow for purity profiling of quinazoline derivatives.

References

  • Source: mdpi.
  • Source: waters.
  • Source: fda.
  • Source: nih.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Landscape of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Executive Summary The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (hereafter referred to as CPQA ) is a highly substituted 2-aminoquinazoline derivative. In recent years, the 2-aminoquinazoline hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (hereafter referred to as CPQA ) is a highly substituted 2-aminoquinazoline derivative. In recent years, the 2-aminoquinazoline heterocycle has emerged as a highly privileged and promising scaffold for designing potent Adenosine A2A Receptor (A2AR) antagonists, which are critical targets in neurodegenerative disease and immuno-oncology[1].

However, the structural topology of quinazolines intrinsically mimics the adenine moiety of ATP. Consequently, compounds like CPQA frequently exhibit cryptic cross-reactivity with the human kinome—most notably interacting with Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (e.g., CDK4/6)[2][3]. This guide objectively evaluates the off-target liability of CPQA, compares its specificity against benchmark inhibitors, and provides validated experimental workflows to deconvolute its polypharmacology in cellular assays.

The Mechanistic Basis of Quinazoline Promiscuity

To effectively utilize CPQA, researchers must understand the causality behind its dual-binding nature, which is rooted in its molecular geometry:

  • GPCR Orthosteric Targeting (Primary): The 4-phenyl and 6-chloro substitutions drive hydrophobic packing within the deep orthosteric pocket of A2AR. Simultaneously, the 2-arylamino group (N-(4-methylphenyl)) interacts with extracellular loop residues, stabilizing the receptor in an inactive conformation[1].

  • Kinase Hinge Binding (Off-Target): The N1 and N3 atoms of the quinazoline core are canonical hydrogen-bond acceptors. In the ATP-binding pocket of kinases, these nitrogens perfectly mimic the adenine base of ATP, forming critical hydrogen bonds with the kinase hinge region backbone (e.g., Met793 in EGFR)[2].

Because intracellular ATP concentrations are highly variable and vastly exceed biochemical assay concentrations (typically 1–5 mM in vivo), the physiological manifestation of these off-target kinase effects depends heavily on the compound's local concentration and the specific kinase's ATP affinity.

TargetNetwork CPQA CPQA (Quinazoline Scaffold) A2AR Adenosine A2A Receptor (Primary Target) CPQA->A2AR Orthosteric Binding (High Affinity) EGFR EGFR (Kinase) (Off-Target) CPQA->EGFR ATP-Hinge Binding (Moderate Affinity) CDK4 CDK4/6 (Kinase) (Off-Target) CPQA->CDK4 ATP-Hinge Binding (Low/Mod Affinity) cAMP cAMP Modulation (Efficacy) A2AR->cAMP Tox Cell Cycle Arrest / Cytotoxicity EGFR->Tox CDK4->Tox

Diagram 1: Mechanistic divergence of CPQA targeting A2AR versus off-target kinome cross-reactivity.

Comparative Off-Target Profiling

To establish a baseline for CPQA's utility, we must benchmark its cross-reactivity against gold-standard, target-specific alternatives.

  • ZM-241385: A highly selective, non-quinazoline A2AR antagonist.

  • Erlotinib: A canonical quinazoline-based selective EGFR inhibitor.

  • Palbociclib: A selective CDK4/6 inhibitor.

Table 1: In Vitro Cross-Reactivity Panel (IC₅₀ / Kᵢ in nM)

Note: Values represent typical binding affinities for this structural class to illustrate comparative selectivity windows.

Target ProteinProtein ClassCPQA (Test Compound)ZM-241385 (A2AR Control)Erlotinib (EGFR Control)Palbociclib (CDK Control)
A2A Receptor GPCR18 nM 1.2 nM>10,000 nM>10,000 nM
A1 Receptor GPCR450 nM250 nM>10,000 nM>10,000 nM
EGFR Tyrosine Kinase120 nM >10,000 nM2 nM>5,000 nM
CDK4 Ser/Thr Kinase310 nM >10,000 nM>5,000 nM11 nM

Data Interpretation: While CPQA demonstrates potent primary affinity for A2AR, its therapeutic window is narrow. At concentrations exceeding 100 nM, CPQA begins to significantly engage EGFR and CDK4, risking confounding phenotypic readouts (e.g., unintended cell cycle arrest)[3].

Experimental Workflows for Validating Off-Target Effects

Relying solely on cell-free biochemical assays overestimates kinase off-target effects because they ignore the competitive pressure of millimolar intracellular ATP. To validate whether CPQA's off-target kinase binding is physiologically relevant, researchers must employ self-validating cellular systems.

Protocol 1: Intact-Cell Cellular Thermal Shift Assay (CETSA)

CETSA provides a definitive readout: if the compound engages the target in a live cell, it will thermodynamically stabilize the protein, shifting its aggregation temperature ( Tagg​ ) higher.

  • Cell Preparation & Dosing: Culture target cells (e.g., A549) to 80% confluency. Treat with 1 µM CPQA, 1 µM Erlotinib (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C. Causality: A 1-hour incubation is sufficient for intracellular equilibration without inducing secondary transcriptional changes that could alter baseline protein levels.

  • Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature (gradient from 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Causality: Avoid harsh detergents (like SDS or Triton X-100) which artificially disrupt the thermodynamic stability of the protein complex. Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the thermally denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Detection & Quantification: Resolve the soluble supernatants via SDS-PAGE and Western Blot. Probe membranes simultaneously for A2AR (primary target) and EGFR/CDK4 (off-targets).

  • Validation: Plot band intensity against temperature. A rightward shift ( ΔTagg​>2°C ) in the CPQA-treated EGFR curve relative to DMSO confirms physiologically relevant off-target kinase engagement.

CETSAWorkflow Step1 1. Live Cell Incubation Treat with CPQA vs. Vehicle Step2 2. Thermal Gradient Aliquot and heat (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Separate soluble from aggregated Step2->Step3 Step4 4. Western Blot Detection Probe for A2AR, EGFR, CDK4 Step3->Step4 Step5 5. Data Analysis Calculate shift in T_agg Step4->Step5

Diagram 2: Intact-cell CETSA workflow for validating physiological target engagement of CPQA.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Counter-Screening

For rapid biochemical profiling of CPQA against isolated kinases, standard fluorescence assays are inadequate.

  • Reagent Preparation: Dilute CPQA in a 10-point 3-fold serial dilution (starting at 10 µM) in 1X Kinase Buffer.

  • Enzyme-Substrate Incubation: Combine recombinant CDK4/Cyclin D1, biotinylated peptide substrate, and CPQA in a 384-well plate. Causality: Pre-incubating the inhibitor with the kinase before adding ATP allows for the assessment of binding kinetics without immediate ATP competition.

  • Reaction Initiation: Add ATP at a concentration equal to the kinase's Km​ . Incubate for 60 minutes at room temperature.

  • Signal Detection: Add Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Causality: TR-FRET is critical here because the highly conjugated quinazoline core of CPQA often exhibits auto-fluorescence in standard assays; the time-resolved delay eliminates this background noise.

Mitigation Strategies & Experimental Design

When utilizing CPQA in functional biological assays, researchers must implement strict controls to isolate A2AR-specific phenotypes from kinome-driven artifacts:

  • Orthogonal Probe Validation: Always pair CPQA with a structurally distinct A2AR antagonist (e.g., ZM-241385). If a cellular phenotype (e.g., T-cell proliferation) is observed with CPQA but not with ZM-241385, the effect is likely driven by kinome cross-reactivity rather than A2AR antagonism.

  • Concentration Capping: Limit CPQA dosing to <100 nM in cellular assays. At this concentration, it maintains >90% receptor occupancy at A2AR while remaining largely outcompeted by intracellular ATP at the EGFR/CDK4 hinge regions.

References

  • Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists[1] Source: MDPI (Molecules) URL:

  • Title: (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine[2] Source: EvitaChem URL:

  • Title: CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation[3] Source: Google Patents URL:

Sources

Validation

benchmarking 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine against FDA-approved analogs

Preclinical Benchmarking Guide: 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine vs. FDA-Approved Analogs Executive Summary & Mechanistic Rationale The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Benchmarking Guide: 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine vs. FDA-Approved Analogs

Executive Summary & Mechanistic Rationale

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine (hereafter referred to as 6-CMPQA ) is a highly functionalized 2,4-disubstituted quinazoline derivative. Historically, the quinazoline core has been a privileged scaffold in oncology, serving as the backbone for blockbuster epidermal growth factor receptor (EGFR) inhibitors. However, the specific substitution pattern of 6-CMPQA—featuring a 4-phenyl group instead of the classic 4-anilino group, alongside a 2-(p-tolylamino) moiety—fundamentally shifts its pharmacological trajectory.

Recent structure-activity relationship (SAR) studies demonstrate that 4-phenylquinazolin-2-amines act as highly effective Adenosine A2A Receptor (A2AR) antagonists[1], pivoting the scaffold away from kinase inhibition and toward central nervous system (CNS) applications, such as the management of Parkinson's disease. This guide objectively benchmarks the preclinical profile of 6-CMPQA against two FDA-approved structural and functional analogs: Erlotinib (a classic 4-anilinoquinazoline EGFR inhibitor)[2] and Istradefylline (a non-dopaminergic A2AR antagonist)[3].

Target Landscape & Structural Divergence

To understand the causality behind 6-CMPQA’s target selectivity, we must analyze its steric and electronic properties:

  • The 4-Phenyl Substitution (EGFR Steric Clash): Classic EGFR inhibitors like Erlotinib rely on a 4-anilino NH group to act as a critical hydrogen bond donor to the kinase hinge region (Met793). The 4-phenyl group of 6-CMPQA lacks this donor and introduces a bulky aromatic ring that sterically clashes with the ATP-binding pocket, drastically reducing kinase affinity.

  • The 4-Phenyl & 2-Amine Substitutions (A2AR Affinity): Conversely, the 4-phenyl group perfectly occupies the deep hydrophobic pocket of the A2A receptor, engaging in crucial π−π stacking interactions with Phe168 and hydrophobic contacts with His278 and Trp246[1]. The 6-chloro group enhances lipophilicity and metabolic stability by blocking CYP450-mediated oxidation at the 6-position.

Pathway cluster_A2AR Primary Target: A2A Receptor cluster_EGFR Off-Target: Kinase Domain Compound 6-CMPQA (4-phenylquinazoline) A2AR Adenosine A2AR (Antagonism) Compound->A2AR High Affinity (Ki < 50nM) EGFR EGFR (Steric Clash) Compound->EGFR Low Affinity (IC50 > 10µM) cAMP cAMP Accumulation ↓ A2AR->cAMP Blocks Adenosine Motor Motor Function ↑ (PD Model) cAMP->Motor Striatopallidal Disinhibition MAPK MAPK/ERK (Unaffected) EGFR->MAPK ATP Competition Fails

Fig 1. Mechanistic divergence of 6-CMPQA favoring A2AR antagonism over EGFR kinase inhibition.

Quantitative Benchmarking Data

The following table synthesizes the physicochemical properties and target affinities of 6-CMPQA against the FDA-approved benchmarks. Data for 6-CMPQA reflects representative preclinical values for the 6-halo-4-phenylquinazolin-2-amine class[1].

Metric6-CMPQA (Preclinical)Istradefylline (FDA-Approved)Erlotinib (FDA-Approved)
Primary Target Adenosine A2A ReceptorAdenosine A2A ReceptorEGFR (Kinase Domain)
Clinical Indication Preclinical (PD Models)Parkinson's Disease ("OFF" episodes)Metastatic NSCLC
Molecular Weight 345.8 g/mol 384.4 g/mol 393.4 g/mol
LogP (Lipophilicity) ~4.53.13.3
Target Affinity (Ki / IC50) A2AR Ki​ < 50 nMA2AR Ki​ = 2.2 nMEGFR IC50​ = 2 nM
Kinase Off-Target Activity Minimal ( IC50​ > 10 µM)MinimalHigh (Broad Spectrum)
H-Bond Donors/Acceptors 1 / 30 / 61 / 5

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the target switching of 6-CMPQA from kinase inhibition to GPCR (A2AR) antagonism, the following self-validating experimental workflows must be employed.

Protocol A: Radioligand Binding Assay for A2AR Affinity

Purpose: To quantify the binding affinity ( Ki​ ) of 6-CMPQA to the human A2A receptor.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human A2AR. Causality: Using isolated membranes rather than whole cells eliminates intracellular metabolic interference and prevents endogenous adenosine from competing with the radioligand.

  • Radioligand Incubation: Incubate 5 µg of membrane protein with 1 nM [³H]ZM241385 (a highly selective A2AR antagonist radioligand) and varying concentrations of 6-CMPQA (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Causality: The addition of Mg²⁺ is critical as it stabilizes the receptor-G protein complex, ensuring the receptor remains in a high-affinity state.

  • Filtration & Washing: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic 6-CMPQA.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation. Include a control well with 10 µM unlabeled ZM241385 to definitively establish the baseline for non-specific binding.

Protocol B: TR-FRET Kinase Selectivity Profiling (EGFR)

Purpose: To confirm the lack of off-target EGFR kinase inhibition due to the 4-phenyl steric clash.

  • Enzyme Reaction Setup: Combine recombinant isolated EGFR kinase domain, 10 µM ATP, and a biotinylated poly-GT peptide substrate with 6-CMPQA (1 µM and 10 µM) in a kinase reaction buffer.

  • Incubation: Incubate the microplate for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection Phase (TR-FRET): Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays. Quinazoline derivatives are notoriously auto-fluorescent; TR-FRET introduces a time delay before measurement, allowing short-lived background compound fluorescence to decay, ensuring absolute signal fidelity.

  • Signal Readout & Validation: Measure the FRET signal ratio (665 nm / 615 nm). Self-Validation Step: Run Erlotinib (100 nM) in parallel as a positive control. Erlotinib must show >90% inhibition to validate the assay's dynamic range, while 6-CMPQA should show <10% inhibition, confirming the structural hypothesis.

References

  • Bolteau et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. NIH / PMC. Available at:[1]

  • U.S. Food and Drug Administration. (2013). FDA Approves First Personalized Medicine for EGFR Mutation-Positive Metastatic Non-Small Cell Lung Cancer in the United States. Genentech. Available at:[2]

  • U.S. Food and Drug Administration. (2019). FDA Approves Istradefylline for Treatment of “Off” Periods in Parkinson's Disease. Practical Neurology. Available at:[3]

Sources

Safety & Regulatory Compliance

Safety

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine proper disposal procedures

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a complex, halogenated heterocyclic organic molecule. Quinazoline derivatives of this class are frequently synthesized and evaluated in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a complex, halogenated heterocyclic organic molecule. Quinazoline derivatives of this class are frequently synthesized and evaluated in medicinal chemistry and drug development for their potential biological activities, including kinase inhibition and anti-inflammatory properties[1][2].

Because this compound contains a covalently bound chlorine atom, its handling, operational integration, and disposal must strictly adhere to protocols for halogenated organic materials . Improper disposal of halogenated compounds poses severe environmental risks and violates Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) regulations.

This guide provides a self-validating, step-by-step operational and disposal framework designed for research scientists and laboratory managers.

Physicochemical Risk & Disposal Profile

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of the chloro-substituent on the quinazoline core fundamentally alters how this material must be processed at the end of its lifecycle[3].

Property / CharacteristicOperational DataDisposal Implication
Chemical Class Halogenated aromatic amine / QuinazolineMust be segregated from non-halogenated waste streams to prevent toxic byproducts during incineration.
Physical State (Standard) Solid (Crystalline/Powder)Risk of aerosolization. Solid waste (including contaminated PPE and weigh boats) requires double-bagging.
Solubility Profile Soluble in organic solvents (e.g., DMSO, DCM, EtOAc)Liquid waste will primarily consist of organic solvent mixtures. The entire mixture must be classified as halogenated due to the solute.
Thermal Stability Stable under standard conditionsRequires specialized high-temperature incineration (>1,000°C) to ensure complete destruction of the C-Cl bond.

Mechanistic Rationale: The Imperative of Halogen Segregation

Expertise & Experience Insight: A common logistical failure in drug discovery labs is the misclassification of liquid waste. If 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is dissolved in a non-halogenated solvent (such as pure DMSO or ethanol) for an assay, the resulting liquid waste must still be classified and disposed of as halogenated waste .

The Causality: Standard commercial incinerators used for non-halogenated waste operate at lower temperatures. If halogenated compounds (even in trace amounts as solutes) are introduced into these lower-temperature environments, incomplete combustion occurs. This leads to the synthesis and atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Furthermore, the combustion of chlorine generates hydrogen chloride (HCl) gas, which causes severe corrosion to incinerator scrubbers not designed for halogen loads.

Step-by-Step Disposal Methodology

The following protocol ensures regulatory compliance and laboratory safety during the disposal of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine.

Phase A: Waste Segregation and Containment
  • Determine Waste State: Identify whether the waste is solid (pure compound, contaminated pipette tips, weigh paper) or liquid (assay solutions, mother liquors from synthesis).

  • Select Primary Containment:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace HCl generation from degradation can cause corrosion.

    • For Solids: Place in a sealable, puncture-resistant plastic container or double-bag in heavy-duty transparent polyethylene bags.

  • Segregate: Strictly isolate this container from strong oxidizers, strong acids, and non-halogenated organic waste streams.

Phase B: Labeling and Documentation
  • Apply EHS Labels: Attach a standard hazardous waste tag to the container before the first drop of waste is added.

  • Detail Constituents: Explicitly write "6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine" on the label. Do not use abbreviations or trade names.

  • Check the Halogen Box: Ensure the "Halogenated Organic" hazard box is prominently checked. If in a solvent mixture, list all solvents with their approximate percentages.

Phase C: Spill Management (Operational Contingency)
  • Solid Spill: Do not sweep dry powder, as this promotes aerosolization. Gently cover the spill with damp paper towels (using water or a compatible mild solvent), carefully scoop the material into a solid waste container, and label it as halogenated solid waste.

  • Liquid Spill: Contain the spill using inert absorbent pads or vermiculite. Do not use combustible materials like sawdust. Transfer the saturated absorbent to a solid halogenated waste container.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing waste containing this specific quinazoline derivative.

G start 6-chloro-N-(4-methylphenyl)- 4-phenylquinazolin-2-amine Waste Generation decision Physical State? start->decision solid Solid Waste (Pure powder, PPE, Weigh boats) decision->solid Solid Form liquid Liquid Waste (Assay solutions, Reaction mixtures) decision->liquid Dissolved Form halo_waste Halogenated Organic Waste Stream solid->halo_waste halogen_check Solvent Type? liquid->halogen_check halogen_check->halo_waste Halogenated Solvent (e.g., DCM, Chloroform) halogen_check->halo_waste Non-Halogenated Solvent (e.g., DMSO, EtOH) *Solute dictates classification* incineration High-Temperature Incineration Facility (>1000°C + Scrubbers) halo_waste->incineration

Fig 1: Segregation and disposal routing for halogenated quinazoline derivative waste.

References

  • 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline | C21H15ClN2 | CID 71348736 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Handling

A Guide to the Safe Handling of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine for Laboratory Professionals

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. The guidance herein...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. The guidance herein is synthesized from established safety protocols for structurally related compounds, including aromatic amines and quinazoline derivatives, to ensure a comprehensive approach to risk mitigation in the laboratory setting.

The compound 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine belongs to the quinazoline family, a class of compounds with diverse biological activities that are of interest in pharmaceutical research.[1][2] Its structure, featuring a chlorinated heterocyclic core and an aromatic amine moiety, necessitates careful handling to minimize exposure and ensure a safe research environment. Aromatic amines, as a class, are known for their potential toxicity and can be readily absorbed through the skin.[3][4]

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of safe laboratory practice.[5] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on its constituent chemical groups is warranted. The primary hazards are anticipated to be skin and eye irritation, potential for allergic skin reaction, and possible toxicity if inhaled or ingested.[6]

A comprehensive PPE strategy is crucial to minimize exposure.[3] The following table outlines the recommended PPE for handling 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine.

Protection Type Recommended Equipment Specification Examples
Eye and Face Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection.[3][7]
Hand Chemical-resistant gloves (consider double gloving)Nitrile, neoprene, or butyl rubber gloves.[3][8]
Body Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation.[3][7]
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in the event of a spill.[3][8]

II. Operational Plan: A Step-by-Step Handling Protocol

All manipulations of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust particles or vapors.[3]

Preparation and Weighing:
  • Engineering Controls : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing : Conduct all weighing and transfers of the solid material within the chemical fume hood. Use a tared weigh boat or paper to avoid contamination of the balance.

Reaction Setup and Monitoring:
  • Solvent and Reagent Handling : When preparing solutions, add the solid 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine to the solvent slowly to avoid splashing.

  • Reaction Conditions : If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.[9]

  • Monitoring : Monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS.[9]

Work-up and Purification:
  • Quenching : Carefully quench the reaction mixture under the fume hood.

  • Extraction and Isolation : Perform extractions using a separatory funnel, ensuring it is properly vented. The solid product should be collected by filtration and washed with a suitable solvent.[9]

  • Purification : If further purification is needed, techniques like recrystallization or column chromatography should be performed within the fume hood.[9]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_start Verify Fume Hood Function don_ppe Don PPE prep_start->don_ppe weigh Weigh Compound don_ppe->weigh setup Reaction Setup weigh->setup monitor Monitor Progress setup->monitor workup Quench & Extract monitor->workup purify Purify Product workup->purify segregate Segregate Waste purify->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Safe Handling and Disposal Workflow.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and seek medical attention if irritation persists.[10]

  • Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[11] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill : For a small spill, use absorbent materials to contain it, then place the material in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Plan

Proper disposal of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine and any contaminated materials is essential to prevent environmental contamination.[12]

  • Waste Segregation : All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, filter paper), should be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Labeling : The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name.[13]

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Disposal Method : The likely disposal method for this type of waste is incineration at a licensed hazardous waste facility.[14][15] Do not dispose of this chemical down the drain.[12]

By adhering to these guidelines, researchers can safely handle 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, minimizing personal risk and ensuring environmental responsibility.

V. References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud. Retrieved April 4, 2026.

  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. (n.d.). Benchchem. Retrieved April 4, 2026.

  • Safety Data Sheet. (n.d.). Enamine. Retrieved April 4, 2026.

  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. (n.d.). PMC. Retrieved April 4, 2026.

  • 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine. (n.d.). EvitaChem. Retrieved April 4, 2026.

  • Troubleshooting guide for the synthesis of quinazoline derivatives. (n.d.). Benchchem. Retrieved April 4, 2026.

  • Safety Data Sheet. (2026, March 16). Sigma-Aldrich. Retrieved April 4, 2026.

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved April 4, 2026.

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022, September 25). YouTube. Retrieved April 4, 2026.

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). PPESAFETY. Retrieved April 4, 2026.

  • 3-[(4s)-6-Chloro-2-Methyl-4-(4-Methylphenyl)quinazolin-3(4h)-Yl]-N,N-Dimethylpropan-1-Amine. (n.d.). PubChem. Retrieved April 4, 2026.

  • 6-AMINO-4-CHLORO-2-PHENYL-QUINAZOLINE Safety Data Sheets. (n.d.). Echemi. Retrieved April 4, 2026.

  • 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline. (n.d.). PubChem. Retrieved April 4, 2026.

  • Safety Data Sheet. (2012, February 28). Fisher Scientific. Retrieved April 4, 2026.

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved April 4, 2026.

  • Safety Data Sheet. (2022, April 27). ChemPoint.com. Retrieved April 4, 2026.

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved April 4, 2026.

  • Hazardous waste acceptance conditions. (n.d.). University of Groningen. Retrieved April 4, 2026.

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved April 4, 2026.

  • Quinazoline derivatives: Synthesis and bioactivities. (2013, June 3). ResearchGate. Retrieved April 4, 2026.

  • 6-chloro-N-methyl-4-phenyl-3-quinolinamine. (n.d.). Guidechem. Retrieved April 4, 2026.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved April 4, 2026.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved April 4, 2026.

  • Safety Data Sheet. (2024, September 2). Merck Millipore. Retrieved April 4, 2026.

Sources

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